Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUACXMUEZBQRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371876 | |
| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-09-5 | |
| Record name | Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149771-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the predominant synthesis pathway for ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of various pharmaceutical and agrochemical agents. The trifluoromethyl group often enhances the biological activity of molecules, making this pyrimidine derivative a compound of significant interest.
Core Synthesis Pathway: Cyclocondensation
The most prevalent and efficient method for synthesizing this compound is through a cyclocondensation reaction. This process involves two primary steps: the activation of a trifluoromethylated β-ketoester and the subsequent ring closure with guanidine.
Step 1: Activation of Ethyl 4,4,4-trifluoro-3-oxobutanoate
The initial step involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a one-carbon electrophile. This reaction forms a more reactive intermediate, typically an enol ether or an enamine, which is primed for cyclization. Common reagents for this activation include triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Step 2: Cyclocondensation with Guanidine
The activated intermediate from Step 1 is then reacted with a guanidinium salt, such as guanidine hydrochloride or guanidine carbonate, in the presence of a base. The guanidine molecule provides the necessary nitrogen atoms to form the pyrimidine ring. The base, commonly a sodium alkoxide like sodium ethoxide, facilitates the reaction by deprotonating the guanidinium salt and promoting the cyclization cascade.
The overall reaction can be summarized as follows:
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis pathway.
Protocol 1: Synthesis via Enol Ether Intermediate
This protocol utilizes triethyl orthoformate and acetic anhydride for the activation step.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 120-130 °C) and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess reagents and acetic acid are removed by distillation under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Guanidine hydrochloride (1.1 eq) is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature to form free guanidine.
-
The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) from the previous step, dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the guanidine solution.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the synthesis of this compound.
Table 1: Reactant Molar Ratios and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) |
| Activation | Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) | Triethyl Orthoformate (1.2 eq) | Acetic Anhydride (1.5 eq) | None | 120-130 | 4-6 |
| Cyclocondensation | Activated Intermediate (1.0 eq) | Guanidine Hydrochloride (1.1 eq) | Sodium Ethoxide (1.1 eq) | Ethanol | Reflux (~78) | 6-8 |
Table 2: Product Yield and Purity
| Product | Appearance | Typical Yield (%) | Purification Method |
| This compound | White to off-white solid | 65-80 | Column Chromatography / Recrystallization |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the chemical properties and potential applications of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate based on available data. The biological activities and experimental protocols described for related compounds are for illustrative purposes and may not be directly applicable to CAS 149771-09-5.
Introduction
This compound is a fluorinated pyrimidine derivative that holds significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate for the development of novel bioactive agents.[1][2] This guide provides a summary of its known chemical properties, a representative synthesis approach, and an exploration of the potential biological activities based on structurally related compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these properties are computationally predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 149771-09-5 | [3] |
| Molecular Formula | C₈H₈F₃N₃O₂ | [3] |
| Molecular Weight | 235.16 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | - |
| Melting Point | 179-180 °C | - |
| Boiling Point (Predicted) | 248.7 ± 40.0 °C | - |
| Density (Predicted) | 1.416 ± 0.06 g/cm³ | - |
| pKa (Predicted) | -0.22 ± 0.10 | - |
| InChIKey | OUACXMUEZBQRBJ-UHFFFAOYSA-N | [3] |
Synthesis and Spectroscopic Characterization
Representative Experimental Protocol: Synthesis of a Substituted Pyrimidine
This protocol is adapted from the synthesis of related ethyl 2-amino-pyrimidine-5-carboxylate derivatives and serves as a general guideline.[4][5]
Materials:
-
Appropriate starting materials (e.g., a suitable amidine and a β-ketoester)
-
Solvent (e.g., ethanol, DMF)
-
Catalyst (e.g., a base like sodium ethoxide or an acid)
Procedure:
-
The amidine starting material is dissolved in the chosen solvent.
-
The β-ketoester is added to the solution.
-
The catalyst is added, and the reaction mixture is stirred, potentially with heating, for a specified period.
-
The reaction progress is monitored by a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent.
Expected Spectroscopic Data
Based on the analysis of structurally related pyrimidine compounds, the following spectroscopic characteristics would be expected for this compound.[6][7][8]
-
¹H NMR: The proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. Signals corresponding to the amino protons and the pyrimidine ring proton would also be present.
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbons of the ethyl group, the pyrimidine ring, the trifluoromethyl group, and the carboxyl group.
-
FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C-F stretching of the trifluoromethyl group.[9][10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[11][12]
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. The introduction of a trifluoromethyl group often enhances the biological activity of such compounds.[8]
Research on structurally similar 5-(trifluoromethyl)pyrimidine derivatives has revealed their potential as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] Some of these compounds have demonstrated significant antitumor activities against various cancer cell lines.[8][13] The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.
Given its structural features, this compound serves as a valuable starting material for the synthesis of libraries of novel pyrimidine derivatives that could be screened for a variety of biological targets, including but not limited to:
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of a chemical intermediate like CAS 149771-09-5 and its subsequent evaluation for potential biological activity.
Caption: General workflow for the synthesis and evaluation of a chemical intermediate.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | C8H8F3N3O2 | CID 2737153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirset.com [ijirset.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate | C9H11N5O2 | CID 1509622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate IUPAC name and structure
Technical Guide: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a key building block in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.
Compound Identification and Structure
The compound is a substituted pyrimidine derivative featuring an amino group, a trifluoromethyl group, and an ethyl carboxylate group. These functionalities make it a versatile intermediate for further chemical modifications.
Chemical Structure:
Source: PubChem CID 2737153
Physicochemical Properties
A summary of the key computed and experimental properties of the compound is provided below.
| Property | Value | Source |
| Molecular Weight | 235.16 g/mol | [1] |
| Appearance | Solid (form) | |
| Purity | Typically ≥95% - 97% | [2][3] |
| Storage | Room temperature | [2] |
| InChIKey | LYEKBQSEKSEXLT-UHFFFAOYSA-N |
Applications in Research and Development
This compound is a valuable starting material in medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity in derivative compounds.[4][5]
-
Pharmaceutical Development: It serves as a crucial intermediate in synthesizing a wide range of therapeutic agents. Notably, it is a precursor for molecules targeting neurological disorders and for the development of novel anti-inflammatory and antiviral drugs.[4][5] Derivatives of 5-trifluoromethylpyrimidine have been extensively investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
-
Agrochemical Chemistry: The compound is used in the formulation of modern agrochemicals, including effective herbicides and fungicides, contributing to crop protection.[5]
Experimental Workflow: Synthesis of a Novel Kinase Inhibitor
The following diagram illustrates a typical workflow in a drug discovery program, starting from this compound to identify a potential lead compound.
Caption: Drug discovery workflow using the title compound as a scaffold.
Representative Experimental Protocol
This section provides a representative protocol for the synthesis of a substituted pyrimidine derivative, adapted from methodologies used for creating EGFR inhibitors.[6]
Objective: To synthesize a novel N-aryl pyrimidine derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aryl halide (e.g., 4-bromoaniline) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)
-
Ligand (e.g., Xantphos) (0.1 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add this compound, the aryl halide, cesium carbonate, and the ligand.
-
Add anhydrous dioxane to the vessel, followed by the palladium catalyst.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Biological Activity Data
Derivatives of 5-trifluoromethylpyrimidine have shown significant activity as EGFR inhibitors against various cancer cell lines. The table below summarizes the inhibitory concentrations (IC₅₀) for a series of such compounds against the A549 (lung carcinoma) cell line and the EGFR kinase.
| Compound ID | Structure Modification | A549 Cell Line IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9a | N-phenylbenzamide side chain | >10 | 0.251 |
| 9k | N-phenylpropynamide side chain | 8.31 | 0.198 |
| 9l | N-phenylcyclopropanecarboxamide | 6.25 | 0.173 |
| 9u | N-phenyl-3-(3-fluorophenyl)acrylamide | 0.35 | 0.091 |
| Gefitinib | (Reference Drug) | 0.41 | 0.086 |
Data adapted from a study on novel EGFR inhibitors.[6]
The data indicates that specific modifications to the core structure, such as in compound 9u , can lead to potent anti-proliferative activity and kinase inhibition, comparable to or exceeding that of the reference drug Gefitinib.[6]
References
- 1. Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate | C8H8F3N3O2 | CID 2737153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 149771-09-5 |
| Molecular Formula | C₈H₈F₃N₃O₂ |
| Molecular Weight | 235.16 g/mol |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino group protons, and the pyrimidine ring proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | s | 1H | Pyrimidine C6-H |
| ~7.0 - 8.0 | br s | 2H | -NH₂ |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The trifluoromethyl group will significantly influence the chemical shift of the C4 carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~160 | C2 (C-NH₂) |
| ~155 (q) | C4 (C-CF₃) |
| ~150 | C6 |
| ~122 (q) | CF₃ |
| ~110 | C5 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | s | CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~2980 | Medium | Aliphatic C-H stretching |
| ~1720 | Strong | C=O stretching (ester) |
| ~1650 | Strong | N-H bending (amino group) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1300 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| ~235 | [M]⁺ (Molecular ion) |
| ~206 | [M - C₂H₅]⁺ |
| ~190 | [M - OCH₂CH₃]⁺ |
| ~162 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Detailed below are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives like this compound.
Synthesis
A plausible synthetic route for this compound involves the condensation of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with guanidine.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum, typically with proton decoupling.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide, while predictive, offers a solid foundation for the identification and characterization of this compound. Researchers and scientists are encouraged to use this information in conjunction with experimentally obtained data for definitive structural confirmation. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data for this and related pyrimidine derivatives.
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and the core synthetic strategy for the preparation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals.
Core Synthetic Pathway: Cyclocondensation
The most prevalent and efficient method for the synthesis of this compound is a cyclocondensation reaction. This classical approach in pyrimidine chemistry involves the reaction of a 1,3-dicarbonyl compound, or a vinylogous equivalent, with a guanidine source. This reaction provides a direct and high-yielding route to the desired pyrimidine core.
The primary starting materials for this synthesis are:
-
Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: This trifluoromethylated β-ketoester is the key precursor that provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the trifluoromethyl group at the 4-position and the ethyl carboxylate group at the 5-position.
-
Guanidine Hydrochloride: This salt of guanidine serves as the source for the N1, C2, and N3 atoms of the pyrimidine ring, including the crucial amino group at the 2-position. The free base of guanidine, generated in situ, acts as the nucleophile in the cyclization.
Properties of Key Starting Materials
A clear understanding of the physicochemical properties of the starting materials is crucial for experimental design and safety.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | C₉H₁₁F₃O₄ | 240.18 | Colorless to yellow liquid | ~ 95-100 (at 12 mmHg) |
| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | White crystalline solid | Decomposes |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on established chemical principles.
Reaction:
-
Preparation of Guanidine Free Base: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. The reaction mixture is typically stirred at room temperature for a specified period to ensure the complete formation of the guanidine free base and the precipitation of sodium chloride.
-
Cyclocondensation: To the suspension containing the freshly prepared guanidine free base, add a solution of Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate in absolute ethanol dropwise at room temperature.
-
Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol-water or ethyl acetate-hexane, to afford the final product as a crystalline solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product.
Visualizing the Synthesis
Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Experimental Workflow:
Caption: A logical workflow for the synthesis and analysis of the target compound.
Conclusion
The synthesis of this compound is a well-defined process rooted in the principles of pyrimidine chemistry. The key to a successful synthesis lies in the careful selection and handling of the primary starting materials, Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate and guanidine hydrochloride, and the precise execution of the cyclocondensation reaction. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.
An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly enhances the biological activity of parent compounds, making this pyrimidine derivative a valuable building block in medicinal and agricultural chemistry.
Reaction Mechanism
The formation of this compound is typically achieved through a three-step process commencing with a Claisen condensation, followed by the formation of a key intermediate, and culminating in a cyclocondensation reaction.
Step 1: Claisen Condensation to form Ethyl 4,4,4-trifluoroacetoacetate
The synthesis begins with the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base such as sodium ethoxide. The ethoxide abstracts an alpha-proton from ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide ion yields the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate.
Step 2: Formation of the Ethoxymethylene Intermediate
The ethyl 4,4,4-trifluoroacetoacetate is then reacted with triethyl orthoformate in the presence of a dehydrating agent like acetic anhydride. This step introduces the C5 carbon of the pyrimidine ring and creates a reactive enol ether intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
Step 3: Cyclocondensation with Guanidine
The final step is the cyclocondensation of the ethoxymethylene intermediate with guanidine. The reaction proceeds through a series of nucleophilic attacks and condensation steps. One of the amino groups of guanidine attacks the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular attack of the other amino group on the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic pyrimidine ring, yielding this compound.
Visualization of the Reaction Pathway
The following diagram illustrates the key steps in the formation of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound, based on general procedures for analogous pyrimidine syntheses.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 25-60 | 2-4 | 70-80 |
| 2 | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate | Acetic anhydride | None | 130-140 | 5-6 | 80-90 |
| 3 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Guanidine | Sodium ethoxide | Ethanol | Reflux | 4-8 | 60-75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add absolute ethanol (200 mL).
-
Add a 20% solution of sodium ethoxide in ethanol (1.5 mol) to the reactor at 25 °C.
-
Add ethyl acetate (1.2 mol) to the mixture.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate (1.0 mol) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.
-
Cool the reaction to 10-15 °C and slowly add concentrated sulfuric acid (1.7 mol) to neutralize the mixture, keeping the temperature below 30 °C.
-
Stir for an additional 2.5 hours at 30 °C.
-
The resulting mixture is then filtered, and the product is isolated by distillation under reduced pressure.
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
In a flask equipped with a reflux condenser and a stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 mol), triethyl orthoformate (2.0 mol), and acetic anhydride (3.0 mol).
-
Heat the mixture to 130 °C and maintain this temperature for 5 hours.
-
After cooling to room temperature, remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.
-
The desired product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is then purified by vacuum distillation.
Step 3: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 mol) in absolute ethanol (300 mL) in a flask equipped with a reflux condenser and stirrer.
-
Add guanidine hydrochloride (1.0 mol) to the sodium ethoxide solution and stir for 30 minutes.
-
To this mixture, add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 mol) in ethanol (100 mL).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then treated with water, and the crude product is collected by filtration.
-
The product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature and patents for further details and optimization of the described procedures.
Physical and chemical properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold often imparts favorable pharmacological properties, including enhanced metabolic stability and binding affinity. This document details available data on its physicochemical characteristics, provides a representative synthetic protocol, and explores its potential biological relevance, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature. While comprehensive experimental data for this specific molecule is not widely available, its properties can be estimated based on data from closely related compounds and computational predictions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (closely related) |
| Molecular Formula | C₈H₈F₃N₃O₂[1] | C₈H₇F₃N₂O₂ |
| Molecular Weight | 235.16 g/mol [2] | 220.15 g/mol |
| CAS Number | 149771-09-5[1][2] | 304693-64-9 |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 194.365 °C at 760 mmHg (predicted)[3] |
| Density | Data not available | 1.344 g/cm³ (predicted)[3] |
| Solubility | Data not available | Data not available |
Spectroscopic Data:
Experimental spectroscopic data for the title compound is limited in the public domain. However, predicted data for structurally similar compounds can provide valuable insights for characterization.
-
¹³C NMR (Predicted for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in CDCl₃): δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[3]. The quartet signals are characteristic of the trifluoromethyl group's influence on neighboring carbon atoms.
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis of novel trifluoromethylpyrimidine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through several key transformations.
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Representative Experimental Protocol: Synthesis of a Substituted 2-Aminopyrimidine
This protocol describes a common method for the synthesis of 2-aminopyrimidine derivatives, which can be adapted for the target molecule.
Materials:
-
Appropriate β-ketoester (e.g., Ethyl 2-(trifluoroacetyl)acetate)
-
Guanidine carbonate
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium ethoxide)
Procedure:
-
A solution of the β-ketoester (1 equivalent) in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Guanidine carbonate (1.2 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-aminopyrimidine derivative.
Biological Activity and Signaling Pathways
Derivatives of 2-aminopyrimidine are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance these activities.
While the specific biological targets of this compound have not been extensively characterized, many 2-aminopyrimidine derivatives are known to function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Potential as a Kinase Inhibitor
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could target protein kinases. For instance, some pyrimidine derivatives have been identified as inhibitors of BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia.
Representative Kinase Inhibitor Screening Workflow
The evaluation of a novel compound like this compound as a potential kinase inhibitor typically follows a standardized workflow.
Caption: A typical workflow for screening and identifying kinase inhibitors.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a foundational understanding of its properties based on related compounds and outlines standard methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and identify its specific biological targets and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and development.
References
An In-depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties, significantly enhancing the biological activity and metabolic stability of its derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this important molecule. While the seminal publication detailing its initial synthesis remains elusive in the public domain, this document consolidates available information from related literature, patent filings, and chemical databases to offer a detailed understanding of its synthesis and potential applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other bioactive compounds.
Introduction
This compound, with the CAS Number 149771-09-5, is a substituted pyrimidine that has garnered significant interest as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The pyrimidine ring is a fundamental scaffold in numerous natural and synthetic compounds with diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
This guide will explore the known synthetic routes to this compound, summarize its physicochemical properties, and discuss the biological activities of its derivatives, providing context for its importance in modern drug discovery and agrochemical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₈H₈F₃N₃O₂ |
| Molecular Weight | 235.16 g/mol |
| CAS Number | 149771-09-5 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-182 °C |
| Solubility | Soluble in most organic solvents |
| Purity | Typically >95% |
Synthesis and Discovery
While a definitive "discovery" paper outlining the first synthesis of this compound could not be located through extensive literature and patent searches, its synthesis can be inferred from established methods for the construction of trifluoromethyl-substituted pyrimidines. The most probable synthetic pathway involves a multi-component condensation reaction.
One plausible and widely utilized method for the synthesis of substituted 2-aminopyrimidines is the reaction of a β-ketoester with guanidine or its salts. In the case of this compound, the key starting materials would be ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and guanidine.
Below is a detailed, generalized experimental protocol based on common synthetic methodologies for related compounds.
Postulated Experimental Protocol for Synthesis
Reaction Scheme:
Figure 1: Postulated synthetic pathway for this compound.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Guanidine acetate (CAS: 593-87-3)[3]
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine acetate, followed by the dropwise addition of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with glacial acetic acid.
-
Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Applications in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of various derivatives with significant biological activities. The core structure is frequently utilized as a scaffold for developing potent inhibitors of various enzymes and receptors implicated in disease. While there is a lack of publicly available data on the biological activity of the core molecule itself, the extensive research on its derivatives underscores its importance.
Derivatives as Anticancer Agents
A significant body of research has focused on the development of anticancer agents derived from this pyrimidine core. These derivatives have been shown to target various pathways involved in cancer progression.
Table 1: Summary of Anticancer Activity of Selected Derivatives
| Derivative Class | Target(s) | Example IC₅₀ Values | Reference |
| 5-Trifluoromethyl-2-aminopyrimidine Derivatives | FLT3, CHK1 | <4 nM (MV4-11 cells) | [4] |
| 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives | Werner (WRN) helicase | 6.61 µM (WRN helicase inhibition) | [2] |
Signaling Pathway Example: Inhibition of FLT3 Signaling
Derivatives of this compound have been designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells.
Figure 2: Simplified FLT3 signaling pathway and the point of inhibition by pyrimidine derivatives.
Other Potential Applications
The versatile nature of the 2-aminopyrimidine scaffold, combined with the beneficial properties of the trifluoromethyl group, suggests that derivatives of this compound could be explored for a variety of other therapeutic areas, including:
-
Antiviral agents: The pyrimidine core is a well-known pharmacophore in antiviral drugs.
-
Agrochemicals: This compound is used in the formulation of pesticides and fungicides.[1]
-
Materials Science: The trifluoromethyl group can impart desirable properties to polymers and other materials.[1]
Conclusion
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 593-87-3,Guanidine acetate | lookchem [lookchem.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Research Applications of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of commercial suppliers for this research chemical, along with guidance on its procurement, handling, and potential experimental applications.
Commercial Suppliers
The acquisition of high-quality reagents is paramount for reproducible and reliable research outcomes. This compound (CAS No. 149771-09-5) is available from several commercial suppliers. The following table summarizes key information for a selection of these vendors to facilitate comparison. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Purity | Catalog Number |
| Sigma-Aldrich | Information not publicly available | AR001MPO[1] |
| Apollo Scientific | ≥95% | PC3161E |
| Novachemistry | >97% | NVC005320[2] |
| Ambeed | Information not publicly available | AMBH9614F44B |
| Generic Suppliers | min 95% | Not Applicable[3] |
Procurement and Quality Control Workflow
The process of acquiring and utilizing a research chemical involves several critical steps to ensure the integrity of the experimental results. The following workflow outlines a typical procedure for sourcing and validating a compound like this compound.
Caption: Generalized workflow for the procurement and quality control of research chemicals.
Handling and Storage
Storage: Based on supplier information, this compound should be stored at room temperature.[3]
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Detailed experimental protocols will be specific to the research application. However, a generalized procedure for using this compound as a starting material in a synthetic chemistry context is provided below. This is a hypothetical example and should be adapted based on the specific reaction being performed.
General Protocol for a Suzuki Coupling Reaction:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a suitable boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Characterization: Characterize the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Potential Research Applications
While specific biological activities are not extensively documented in the initial search results, pyrimidine derivatives are widely explored in various therapeutic areas. The structural motifs present in this compound suggest its potential as a building block for the synthesis of compounds targeting:
-
Kinase inhibitors
-
Antiviral agents
-
Anticancer agents
-
Agrochemicals
The amino group and the ester functionality provide two reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For instance, the synthesis of various pyrimidine derivatives often involves multi-step procedures where such functionalized pyrimidines serve as key intermediates.[4][5]
References
- 1. 149771-09-5 | MFCD00052070 | this compound [aaronchem.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ethyl 2‐aminodihydro‐5‐pyrimidinecar‐boxylate derivatives and 3,7‐diethoxycarbonyl‐4,6‐dihydro‐2,4,6,8‐tetraaryl‐1H‐pyrimido[1,2‐a]pyrimidines | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of potent kinase inhibitors, utilizing Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for pyrimidine-based kinase inhibitors, offering a versatile platform for targeting various kinases implicated in cancer and other diseases.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic properties of the pyrimidine ring, coupled with the potential for substitution at multiple positions, allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block for the synthesis of such inhibitors, incorporating a trifluoromethyl group that can enhance binding affinity and metabolic stability.
This document details a two-step synthetic sequence to generate a core intermediate, Ethyl 2-amino-4-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate, which can be further elaborated to a variety of kinase inhibitors. Representative protocols for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors are provided, along with their biological activity data.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial activation of the C4 position of the pyrimidine ring, followed by a nucleophilic aromatic substitution to introduce the desired aniline moiety. The resulting intermediate can then undergo further modifications, such as amide bond formation, to yield the final kinase inhibitors.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate A)
This protocol describes the chlorination of the 4-hydroxy group of the starting pyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dry reaction vessel with a reflux condenser and a gas outlet to a trap
-
Ice water bath
-
Dichloromethane (CH₂Cl₂)
-
Activated carbon
-
Ethanol
Procedure:
-
In a dry reaction vessel, carefully add phosphorus oxychloride to this compound.
-
Stir the mixture and heat it to 80°C for 1 hour.
-
Increase the temperature to 120°C and reflux for 3 hours. The reaction should be monitored by TLC.
-
After completion, carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
Cool the reaction mixture and slowly add it dropwise to ice water, ensuring the temperature does not exceed 40°C.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and treat with activated carbon for decolorization.
-
Filter the solution and evaporate the dichloromethane under reduced pressure.
-
Add ethanol to the residue and stir for 1 hour.
-
Cool the mixture to below 0°C to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B)
This protocol details the nucleophilic aromatic substitution at the C4 position with 4-nitroaniline, followed by reduction of the nitro group.
Materials:
-
Ethyl 2-amino-4-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate A)
-
4-Nitroaniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous propanol or other suitable solvent (e.g., DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure for Nucleophilic Substitution:
-
To a solution of Intermediate A in anhydrous propanol, add 4-nitroaniline and triethylamine.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-nitro-phenylamino) derivative.
Procedure for Nitro Group Reduction:
-
Dissolve the crude 4-(4-nitro-phenylamino) derivative in methanol.
-
Add 10% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B).[1][2]
Protocol 3: Synthesis of a Final Kinase Inhibitor (Example: EGFR Inhibitor)
This protocol describes the final amide coupling step to generate a representative EGFR inhibitor.
Materials:
-
Ethyl 2-amino-4-(4-amino-phenylamino)-5-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate B)
-
(E)-3-(3-Fluorophenyl)acrylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of (E)-3-(3-fluorophenyl)acrylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate B in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final EGFR inhibitor.[1][2]
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors synthesized from 5-trifluoromethylpyrimidine precursors, targeting the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | Target Kinase | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9u | EGFR | 0.35 | 3.24 | 5.12 | 0.091 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2]
Signaling Pathway
The synthesized inhibitors target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and point of inhibition.
These protocols and data provide a foundation for researchers to synthesize and evaluate novel kinase inhibitors based on the versatile this compound scaffold. Further optimization of the synthetic routes and diversification of the substituents can lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in Agrochemical Synthesis
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a key fluorinated building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product, making this pyrimidine derivative a valuable intermediate for the development of novel herbicides, fungicides, and insecticides. Its versatile reactivity allows for the construction of complex molecular architectures with diverse modes of action.
These application notes provide an overview of the use of this compound in the synthesis of agrochemicals, with a focus on its role in the preparation of sulfonylurea herbicides. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to aid researchers and scientists in the field of agrochemical development.
Synthesis of Sulfonylurea Herbicides
One of the most significant applications of this compound is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their selective action against a wide range of broadleaf weeds and some grasses. The general synthetic approach involves the reaction of the amino group of the pyrimidine with a sulfonyl isocyanate, followed by further modifications.
General Reaction Scheme
The synthesis of sulfonylurea herbicides from this compound typically proceeds through a two-step process. The first step involves the reaction of the aminopyrimidine with a substituted benzenesulfonyl isocyanate to form a sulfonylurea linkage. The resulting intermediate can then be further functionalized.
Caption: General synthetic pathway for sulfonylurea herbicides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((N-(2-chlorophenylsulfonyl)carbamoyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol describes the synthesis of a key sulfonylurea intermediate.
Materials:
-
This compound
-
2-Chlorobenzenesulfonyl isocyanate
-
Anhydrous acetonitrile
-
Triethylamine
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure compound.
Quantitative Data:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| Ethyl 2-((N-(2-chlorophenylsulfonyl)carbamoyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | This compound | 2-Chlorobenzenesulfonyl isocyanate | 85 | 155-157 |
Further Applications in Agrochemical Synthesis
While the synthesis of sulfonylurea herbicides is a prominent application, this compound also serves as a precursor for other classes of agrochemicals, including fungicides and insecticides. The amino and carboxylate functionalities offer multiple points for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.
Synthesis of Fungicidal Pyrimidine Derivatives
The amino group of this compound can be transformed into various functional groups to generate novel fungicides. For instance, acylation or reaction with isocyanates can lead to compounds with potent antifungal activity.
Caption: Synthesis of fungicidal pyrimidine derivatives.
Protocol 2: Synthesis of a Fungicidal Pyrimidine-Urea Derivative
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Anhydrous pyridine
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Heating mantle with temperature control
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Add 4-chlorophenyl isocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fungicidal derivative.
Quantitative Data:
| Compound | Starting Material | Reagent | Yield (%) |
| Ethyl 2-(3-(4-chlorophenyl)ureido)-4-(trifluoromethyl)pyrimidine-5-carboxylate | This compound | 4-Chlorophenyl isocyanate | 92 |
Conclusion
This compound is a versatile and valuable building block in the synthesis of modern agrochemicals. Its utility in the preparation of potent sulfonylurea herbicides and other bioactive compounds highlights the importance of fluorinated intermediates in agrochemical research and development. The protocols and data presented here provide a foundation for further exploration and optimization of synthetic routes to novel crop protection agents.
Application Notes: Derivatization of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. The 2-amino group serves as a key handle for a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the derivatization of this pyrimidine core via N-acylation, N-alkylation, and Suzuki coupling reactions.
Target Audience
These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Key Derivatization Strategies
The primary amino group at the C2 position of the pyrimidine ring is a versatile functional group that can readily undergo several types of chemical transformations.
-
N-Acylation: The introduction of an acyl group to the 2-amino position can be achieved using various acylating agents such as acyl chlorides or carboxylic acids with coupling agents. This modification is useful for introducing a wide range of substituents and for probing the structure-activity relationship (SAR) of a compound series.
-
N-Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of linear, branched, or cyclic alkyl groups, which can influence the lipophilicity and steric profile of the molecule.
-
Suzuki Coupling: While direct Suzuki coupling on the amino group is not typical, derivatization of the pyrimidine core at other positions, if halogenated, is a powerful method for introducing aryl or heteroaryl moieties. For the purpose of this protocol, we will focus on derivatizing the 2-amino group first, for instance by converting it to a leaving group (e.g., a halide) to then perform a Suzuki coupling. A more direct approach for N-arylation is the Buchwald-Hartwig amination. Given the available literature, a protocol for a related Buchwald-Hartwig amination will be presented as a more direct C-N bond formation method.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the 2-amino group using an acyl chloride in the presence of a base.
Methodology
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a suitable base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-acylated product.
Quantitative Data
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 4 | 85 |
| 2 | Acetyl chloride | DIPEA | THF | 2 | 92 |
| 3 | 4-Nitrobenzoyl chloride | TEA | DCM | 6 | 78 |
| 4 | Cyclopropanecarbonyl chloride | DIPEA | THF | 3 | 88 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: N-Alkylation of this compound
This protocol details the alkylation of the 2-amino group using an alkyl halide and a strong base.
Methodology
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF) (0.2 M).
-
Deprotonation: Add this compound (1.0 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the N-alkylated pyrimidine.
Quantitative Data
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH | DMF | RT | 4 | 75 |
| 2 | Benzyl bromide | NaH | DMF | RT | 6 | 82 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | 60 | 12 | 65 |
| 4 | Isopropyl bromide | NaH | DMF | 50 | 24 | 45 |
Note: Yields are illustrative and can be influenced by the reactivity of the alkyl halide and reaction conditions.
Protocol 3: Buchwald-Hartwig N-Arylation of this compound
This protocol outlines a palladium-catalyzed cross-coupling reaction to form a C-N bond between the 2-amino group and an aryl halide.
Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq.) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or 1,4-dioxane (0.1 M).
-
Reaction Progression: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the N-arylated product.
Quantitative Data
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 70 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 65 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 55 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 75 |
Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and may require optimization for different aryl halides. Yields are representative.
Application of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of its applications, particularly in the development of kinase inhibitors for cancer therapy, along with detailed experimental protocols for the synthesis of its derivatives and their biological evaluation.
Core Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its primary application lies in the development of potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are crucial targets in oncology.[1] The pyrimidine core acts as a scaffold for the attachment of various pharmacophores that can interact with the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival.
Derivatives of this compound have demonstrated significant anti-proliferative activity against a range of cancer cell lines, including those resistant to existing therapies. The general strategy involves the modification of the 2-amino group and the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Activities of Derivatives
The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound and analogous structures.
Table 1: In Vitro Anti-proliferative Activity of Pyrano[3,2-c]quinoline Derivatives [1]
| Compound | Target Cell Line | GI50 (nM) |
| 3a | MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 23 | |
| 3f | MCF-7 (Breast Cancer) | 28 |
| HT-29 (Colon Cancer) | 25 | |
| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 40 |
| HT-29 (Colon Cancer) | 30 |
Table 2: Kinase Inhibitory Activity of Pyrano[3,2-c]quinoline Derivatives [1]
| Compound | Target Kinase | IC50 (nM) |
| 3a | EGFR | 68 |
| HER-2 | 30 | |
| 3f | EGFR | 71 |
| HER-2 | 33 | |
| Erlotinib (Reference) | EGFR | 80 |
| Lapatinib (Reference) | HER-2 | 26 |
Experimental Protocols
Synthesis of this compound (General Approach)
Materials:
-
Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (or a similar trifluoromethylated β-ketoester)
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.
-
Addition of Base: To the guanidine solution, add a solution of sodium ethoxide in ethanol. This will generate free guanidine in situ.
-
Addition of the Ketoester: Slowly add ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate to the reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress should be monitored by Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Synthesis of a Pyrano[3,2-c]quinoline Derivative (Example: Compound 3a)[1]
This protocol describes the synthesis of a dual EGFR/HER-2 inhibitor derived from a pyrimidine precursor.
Materials:
-
4-Hydroxy-2-quinolinone
-
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (1 mmol) in DMF (10 mL) is treated with potassium carbonate (1.2 mmol).
-
The reaction mixture is stirred at room temperature for a specified time (monitoring by TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from an appropriate solvent to yield the pure compound 3a.
In Vitro Kinase Inhibition Assay (General Protocol for EGFR/HER-2)[8][9][10][11][12][13][14][15][16][17]
This protocol outlines a general method for assessing the inhibitory activity of a test compound against EGFR or HER-2 kinases.
Materials:
-
Recombinant human EGFR or HER-2 kinase
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound or vehicle (DMSO)
-
Recombinant kinase
-
Kinase-specific substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)[18][19][20][21][22]
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)[23][24][25][26][27]
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualizations
Caption: Simplified EGFR/HER2 signaling pathways.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a Building Block for EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors. The pyrimidine scaffold is a common motif in kinase inhibitors, and the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity. This document provides detailed application notes on the utility of this building block, along with comprehensive protocols for the synthesis and evaluation of EGFR inhibitors derived from it.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of interactions that ultimately leads to cellular responses such as proliferation and survival. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Synthesis of a Dianilinopyrimidine EGFR Inhibitor: A Case Study
While this compound is a versatile starting material, a closely related and commercially available compound, 2,4-dichloro-5-trifluoromethylpyrimidine, provides a more direct route to a potent class of dianilinopyrimidine EGFR inhibitors. The following protocol details the synthesis of 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Compound 4c) , a representative inhibitor from this class.[2]
Synthetic Scheme
Experimental Protocol
Step 1: Synthesis of 2-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Compound 1) [2]
-
To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (11 mmol) and NaHCO₃ (11 mmol) in anhydrous EtOH (20 mL) at room temperature, add 2,4-dichloro-5-trifluoromethylpyrimidine (10 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford Compound 1.
Step 2: Synthesis of 2-((2-((4-nitrophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Compound 2) [2]
-
To a solution of Compound 1 (6 mmol) in 2,2,2-trifluoroethanol (TFE, 24 mL), add 4-nitroaniline (6.6 mmol) and trifluoroacetic acid (TFA, 18 mmol).
-
Heat the mixture to reflux under a nitrogen atmosphere and stir overnight.
-
Cool the reaction to room temperature and add EtOAc (100 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (3 x 50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude Compound 2.
Step 3: Synthesis of 2-((2-((4-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Compound 3) [2]
-
To a solution of Compound 2 (2 mmol) in methanol (20 mL), add Pd/C (10% w/w, 263 mg).
-
Stir the mixture at room temperature under a hydrogen atmosphere for 24 hours.
-
Filter the solution through celite and evaporate the filtrate under vacuum.
-
Recrystallize the crude solid from methanol to afford Compound 3 as a yellow solid.
Step 4: Synthesis of 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Compound 4c) [2]
-
To a solution of Compound 3 (0.5 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL), add 3-fluorobenzoyl chloride (0.6 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, Compound 4c.
Biological Evaluation of EGFR Inhibitors
Data Presentation
The inhibitory activity of the synthesized dianilinopyrimidine derivatives against wild-type EGFR (EGFRwt) and various cancer cell lines is summarized below. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
| Compound | EGFRwt IC₅₀ (µM) | A549 (NSCLC) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |
| 4a | 0.13 | 0.89 | 3.14 | 2.87 | [1] |
| 4b | 0.11 | 0.73 | 2.89 | 2.51 | [1] |
| 4c | 0.09 | 0.56 | 2.46 | 2.21 | [1][3] |
| 4d | 0.10 | 0.68 | 2.75 | 2.43 | [1] |
| Gefitinib | 0.02 | 0.75 | 4.87 | 3.56 | [1] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
1. EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
References
Synthesis of novel pyrimidine derivatives from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Application Note AP-PYR-001
Introduction
Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold can significantly enhance the biological activity and pharmacokinetic profile of these molecules. This application note describes the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives starting from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a versatile building block for the generation of diverse compound libraries for drug discovery.
Overview
The synthetic strategy involves the cyclocondensation of this compound with hydrazine hydrate to form a key intermediate, 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate can be further functionalized to generate a library of novel pyrimidine derivatives. This document provides detailed protocols for the synthesis of the key intermediate and a representative derivative, along with their characterization data and a summary of the biological activities of related compounds.
Key Applications
-
Drug Discovery: Synthesis of novel heterocyclic compounds for screening against various therapeutic targets.
-
Medicinal Chemistry: Generation of focused libraries of pyrimidine derivatives for structure-activity relationship (SAR) studies.
-
Agrochemical Research: Development of new fungicides and insecticides.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate 1)
This protocol describes the synthesis of the core pyrazolo[3,4-d]pyrimidine scaffold from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 5.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a solid.
Characterization Data (Representative):
-
Appearance: White to off-white solid
-
Yield: 85-95%
-
Melting Point: >300 °C
-
1H NMR (DMSO-d6, 400 MHz): δ 12.5 (s, 1H, NH), 8.1 (s, 1H, CH), 3.5 (br s, 1H, NH).
-
13C NMR (DMSO-d6, 100 MHz): δ 160.1, 158.2, 154.5, 121.8 (q, J = 275 Hz, CF3), 98.7.
-
MS (ESI): m/z [M+H]+ calculated for C6H4F3N5O: 219.04, found: 219.1.
Protocol 2: Synthesis of a Novel N-Substituted Pyrazolo[3,4-d]pyrimidine Derivative (Example)
This protocol provides a general method for the N-alkylation of the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate 1, 1.0 eq)
-
Alkyl/benzyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in DMF (10 mL/mmol), add K2CO3 (2.0 eq) and the alkyl/benzyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | R-Group | Yield (%) | Melting Point (°C) |
| Intermediate 1 | H | 90 | >300 |
| Derivative A | Benzyl | 85 | 210-212 |
| Derivative B | 4-Chlorobenzyl | 82 | 225-227 |
| Derivative C | 2-Phenylethyl | 78 | 198-200 |
Table 2: In Vitro Antimicrobial Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives (MIC in µg/mL)
The following data for structurally related compounds demonstrates the potential antimicrobial activity of this class of molecules.[1][2][3][4][5][6]
| Compound | S. aureus | E. coli | C. albicans |
| Related Compound 1 | 16 | 32 | 8 |
| Related Compound 2 | 8 | 16 | 4 |
| Related Compound 3 | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: In Vitro Anticancer Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives (IC50 in µM)
The following data for structurally related compounds highlights the potential anticancer activity of this class of molecules.[1][2][3][4][5][6][7][8]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Related Compound 4 | 5.2 | 7.8 | 10.5 |
| Related Compound 5 | 2.1 | 3.5 | 6.2 |
| Related Compound 6 | 8.9 | 12.1 | 15.3 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Mandatory Visualization
Caption: Synthetic workflow for novel pyrimidine derivatives.
Caption: Proposed mechanism of action for pyrimidine derivatives.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This document provides a detailed experimental procedure for the N-alkylation of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceuticals.[1] The protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
N-alkylated aminopyrimidines are significant structural motifs in a wide range of biologically active compounds. The introduction of an alkyl group on the amino moiety can profoundly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. The selective mono-N-alkylation of 2-aminopyrimidines can be challenging due to the potential for dialkylation or reaction at the ring nitrogens. This protocol outlines a robust method for the selective N-alkylation of this compound using a suitable alkyl halide in the presence of a non-nucleophilic base.
Reaction Scheme
The general reaction for the N-alkylation is depicted below:
Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound. The specific alkylating agent and reaction conditions may be varied to accommodate different substrates.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.
-
Base Addition: Add cesium carbonate (2.0-3.0 eq) to the reaction mixture.[2][3] If using sodium hydride, it should be added cautiously in portions at 0 °C.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using Cs₂CO₃, filter the mixture to remove the base. If using NaH, quench the reaction carefully with a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes a representative experimental setup for the N-methylation of this compound.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 249.18 | 1.0 | 249.18 mg |
| Iodomethane | 1.2 | 141.94 | 1.2 | 75 µL |
| Cesium Carbonate (Cs₂CO₃) | 2.5 | 325.82 | 2.5 | 814.55 mg |
| Anhydrous Acetonitrile (CH₃CN) | - | - | - | 5 mL |
| Expected Product | ||||
| Ethyl 2-(methylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | - | 263.21 | - | Yield dependent |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes & Protocols: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a key building block in the synthesis of novel anti-cancer agents. The inclusion of a trifluoromethyl group often enhances the pharmacological properties of molecules, such as metabolic stability and binding affinity, making this pyrimidine derivative a valuable scaffold in medicinal chemistry.[1] This document outlines the synthesis of bioactive derivatives, their cytotoxic effects on various cancer cell lines, and the underlying mechanisms of action, with a focus on the inhibition of key signaling pathways.
Overview of Synthetic Applications
This compound serves as a versatile precursor for the synthesis of various heterocyclic systems with potential anti-cancer activity. A notable application is in the creation of fused pyrimidine derivatives, such as thiazolo[4,5-d]pyrimidines.[1] The general synthetic approach involves the cyclocondensation of the starting pyrimidine with appropriate reagents to construct the fused ring system.
General Synthesis Workflow
Caption: General workflow for synthesizing fused pyrimidine derivatives.
Anti-Cancer Activity and Data
Derivatives synthesized from this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][3]
Summary of In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazolo[4,5-d]pyrimidines | ||||
| Compound 3b | Melanoma (A375) | 25.4 | - | - |
| Melanoma (C32) | 24.4 | - | - | |
| Prostate (DU145) | >100 | - | - | |
| Breast (MCF-7/WT) | 33.5 | - | - | |
| 5-Trifluoromethylpyrimidine Derivatives | ||||
| Compound 9u | Lung (A549) | 0.35 | - | - |
| Breast (MCF-7) | 3.24 | - | - | |
| Prostate (PC-3) | 5.12 | - | - | |
| Quinoline-3-carboxylates | Erlotinib | |||
| Compound 3a | Colon (HT-29) | 0.023 | 0.030 | |
| Breast (MCF-7) | 0.025 | 0.040 | ||
| Compound 3f | Colon (HT-29) | 0.025 | 0.030 | |
| Breast (MCF-7) | 0.030 | 0.040 |
Data compiled from multiple sources.[1][2][4]
Mechanism of Action: EGFR/HER-2 Signaling Pathway Inhibition
A significant number of anti-cancer agents derived from pyrimidine scaffolds function by inhibiting the EGFR and HER-2 signaling pathways.[2][3] These pathways are crucial for cell growth, proliferation, and differentiation, and their aberrant activation is a hallmark of many cancers.[4] The synthesized compounds act as dual inhibitors, binding to the kinase domains of these receptors and preventing their autophosphorylation and the subsequent downstream signaling cascade that leads to cell proliferation and survival.
Caption: Inhibition of EGFR/HER-2 signaling by pyrimidine derivatives.
Experimental Protocols
Synthesis of 7-chloro-3-ethyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Example Derivative)
This protocol is adapted from the synthesis of similar thiazolo[4,5-d]pyrimidine derivatives.[1]
Materials:
-
Appropriate 2-amino-thiazole precursor
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Glacial acetic acid
Procedure:
-
A mixture of the starting 7-oxo-thiazolo[4,5-d]pyrimidine (10 mmol) and phosphorus oxychloride (10 mL) is prepared.
-
The mixture is heated under reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into 200 mL of ice-water.
-
The resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with water and then dried.
-
The crude product is recrystallized from glacial acetic acid to yield the pure 7-chloro derivative.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is based on a standard method for assessing cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Scale Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the versatile pyrimidine core.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group at the 4-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This document outlines a robust and reproducible three-component reaction for the synthesis of the title compound, a key intermediate for the elaboration of more complex derivatives. Additionally, it provides data on the biological activity of related derivatives against various cancer cell lines, highlighting their potential as antiproliferative agents.
Data Presentation
Table 1: Synthesis and Yield of this compound
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) |
| Ethyl 4,4,4-trifluoroacetoacetate | Triethyl orthoformate | Guanidine hydrochloride | This compound | 75-85% |
Table 2: Antiproliferative Activity of Selected 2-amino-4-(trifluoromethyl)pyrimidine Derivatives
| Compound ID | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) |
| 11g | HCT116 | 1.52[1] | SW620 | 4.24[1] |
| LNCaP | 1.72[1] | PC3 | 2.78[1] | |
| 11h | HCT116 | 2.22[1] | SW620 | 2.37[1] |
| LNCaP | 1.6[1] | PC3 | 3.21[1] | |
| 11c | HCT116 | >10 | SW620 | >10 |
| LNCaP | 5.8 | PC3 | 8.9 | |
| 11f | HCT116 | 3.5 | SW620 | 6.1 |
| LNCaP | 4.2 | PC3 | 7.3 | |
| 11l | HCT116 | 2.8 | SW620 | 5.5 |
| LNCaP | 3.1 | PC3 | 6.8 |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable. Data from a study on Werner helicase inhibitors.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a one-pot, three-component synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Formation of the Enol Ether Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture at 120-130°C for 2 hours.
-
Allow the mixture to cool to room temperature. The crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate can be used in the next step without further purification.
-
-
Cyclocondensation Reaction:
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol. To this, add guanidine hydrochloride (1.1 equivalents) and stir until dissolved.
-
Add the crude enol ether intermediate from step 1 to the guanidine solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with 2M hydrochloric acid to pH 7.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for the antiproliferative activity of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, based on their reported activity as Werner (WRN) helicase inhibitors.[1]
Caption: Hypothesized mechanism of action for antiproliferative derivatives.
References
The Trifluoromethyl Group: A Key Player in the Bioactivity of Pyrimidine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal and agricultural chemistry, significantly enhancing the biological activity of these derivatives. The unique properties of the CF₃ group, such as its high electronegativity, lipophilicity, and metabolic stability, contribute to improved efficacy in a range of applications, including anticancer, antifungal, and antiviral therapies.[1][2][3] This document provides a detailed overview of the role of the trifluoromethyl group in the bioactivity of pyrimidine derivatives, supported by quantitative data, experimental protocols, and visual diagrams to aid in research and development.
Enhanced Bioactivity Through Trifluoromethylation
The trifluoromethyl group exerts its influence on the bioactivity of pyrimidine derivatives through several key mechanisms:
-
Increased Lipophilicity : The CF₃ group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target site.[1][3]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes. This increased stability can lead to a longer half-life and sustained therapeutic effect.[1][4]
-
Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution within the pyrimidine ring, potentially leading to stronger interactions with biological targets.[5]
-
Conformational Effects : The steric bulk of the CF₃ group can influence the overall conformation of the molecule, locking it into a bioactive shape that fits more effectively into the active site of a target protein.
Anticancer Activity
Trifluoromethylated pyrimidine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a variety of cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylated pyrimidine derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | A375 (Melanoma) | Not specified in abstract, but identified as most active | [1] |
| 9u | A549 (Lung Cancer) | 0.35 | [6] |
| MCF-7 (Breast Cancer) | 3.24 | [6] | |
| PC-3 (Prostate Cancer) | 5.12 | [6] | |
| 17v | PC-3 (Prostate Cancer) | Data not numerically specified in abstract | [7] |
| MGC-803 (Gastric Cancer) | Data not numerically specified in abstract | [7] | |
| MCF-7 (Breast Cancer) | Data not numerically specified in abstract | [7] | |
| H1975 (Lung Cancer) | Data not numerically specified in abstract | [7] | |
| 5l | PC3 (Prostate Cancer) | Inhibition Rate: 54.94% at 5 µg/mL | [8] |
| 5n | PC3 (Prostate Cancer) | Inhibition Rate: 51.71% at 5 µg/mL | [8] |
| 5o | PC3 (Prostate Cancer) | Inhibition Rate: 50.52% at 5 µg/mL | [8] |
| 5r | PC3 (Prostate Cancer) | Inhibition Rate: 55.32% at 5 µg/mL | [8] |
| 5v | PC3 (Prostate Cancer) | Inhibition Rate: 64.20% at 5 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of trifluoromethylated pyrimidine derivatives on cancer cell lines.[2]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by trifluoromethylated pyrimidine derivatives.
Antifungal Activity
The trifluoromethyl group has also been instrumental in the development of potent antifungal agents, particularly for agricultural applications. These compounds have shown efficacy against a range of plant pathogenic fungi.
Quantitative Antifungal Activity Data
The following table presents the in vitro antifungal activity of some trifluoromethylated pyrimidine derivatives.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5b | Botrytis cinerea | 96.76 | - | [8] |
| 5j | Botrytis cinerea | 96.84 | - | [8] |
| 5l | Botrytis cinerea | 100 | - | [8] |
| 5v | Sclerotinia sclerotiorum | 82.73 | - | [8] |
| 5u | Rhizoctonia solani | 88.6 (at 100 µg/mL) | 26.0 | [9] |
| 5i | Colletotrichum truncatum | 73.2 (at 100 µg/mL) | - | [9] |
| 5t | Colletotrichum truncatum | 71.0 (at 100 µg/mL) | - | [9] |
| 5k | Colletotrichum gloeosporioides | 62.2 (at 100 µg/mL) | - | [9] |
| 5u | Colletotrichum gloeosporioides | 60.0 (at 100 µg/mL) | - | [9] |
| 5i | Phytophthora litchii | 81.5 (at 100 µg/mL) | - | [9] |
| 5p | Phytophthora litchii | 87.3 (at 100 µg/mL) | - | [9] |
| 5k | Phytophthora litchii | 90.1 (at 100 µg/mL) | - | [9] |
| 5q | Phytophthora litchii | 93.8 (at 100 µg/mL) | - | [9] |
| 5s | Phytophthora litchii | 96.3 (at 100 µg/mL) | - | [9] |
| 5t | Phytophthora litchii | 96.0 (at 100 µg/mL) | - | [9] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to evaluate the in vitro antifungal activity of the synthesized compounds.[9]
-
Compound Preparation : Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Media Preparation : Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound stock solution to achieve the desired final concentration.
-
Pouring Plates : Pour the PDA medium containing the test compound into sterile Petri dishes and allow them to solidify.
-
Inoculation : Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.
-
Incubation : Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measurement : Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation : Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
Antiviral Activity
Trifluoromethylated pyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).
Quantitative Antiviral Activity Data
The following table summarizes the anti-TMV activity of selected trifluoromethylated pyrimidine derivatives at a concentration of 500 µg/mL.
| Compound ID | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) | Reference |
| 5j | 76.3 | - | - | [9] |
| 5q | 71.3 | 62.7 | - | [9] |
| 5b | 70.1 | - | - | [9] |
| 5m | 66.1 | 65.5 | - | [9] |
| 5l | 64.1 | - | - | [9] |
| 5s | 64.2 | 61.6 | - | [9] |
| 5h | - | 66.4 | - | [9] |
| 5f | - | 65.7 | - | [9] |
| Ningnanmycin (Control) | 54.0 | 58.6 | - | [9] |
Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is used to assess the curative, protective, and inactivation activities of compounds against TMV.[9]
-
Curative Activity :
-
Inoculate the whole leaves of tobacco plants (Nicotiana glutinosa) with TMV.
-
After 2-3 days, smear a solution of the test compound on the left side of each leaf, and a control solution (solvent only) on the right side.
-
Count the number of local lesions on both sides of the leaves after 3-4 days and calculate the inhibition rate.
-
-
Protective Activity :
-
Smear a solution of the test compound on the left side of each leaf, and a control solution on the right side.
-
After 24 hours, inoculate the entire leaf with TMV.
-
Count the number of local lesions on both sides of the leaves after 3-4 days and calculate the inhibition rate.
-
-
Inactivation Activity :
-
Mix the TMV solution with a solution of the test compound and incubate for 30 minutes.
-
Inoculate the left side of each leaf with the mixture, and the right side with a mixture of TMV and the control solution.
-
Count the number of local lesions on both sides of the leaves after 3-4 days and calculate the inhibition rate.
-
Synthesis of Trifluoromethylated Pyrimidine Derivatives
A common synthetic route to trifluoromethylated pyrimidine derivatives starts from ethyl trifluoroacetoacetate.[2][8][9]
General Synthetic Workflow
Caption: General synthetic workflow for trifluoromethylated pyrimidine derivatives.
Experimental Protocol: Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This protocol describes a four-step synthesis.[8][10]
-
Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine : A mixture of ethyl 4,4,4-trifluoroacetoacetate, urea, and acetic acid is heated at reflux for 8 hours. The resulting solid is filtered, washed, and dried.[2]
-
Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine : The product from step 1 is heated at reflux with phosphorus oxychloride (POCl₃). After removing excess POCl₃, the residue is poured onto ice water, and the precipitate is collected.[2]
-
Synthesis of Intermediate 4 : A substituted phenol is reacted with potassium carbonate in DMF, followed by the addition of 2-chloro-4-(trifluoromethyl)pyrimidine. The mixture is heated, and the product is extracted.[2]
-
Synthesis of Final Compounds : The intermediate from step 3 is reacted with an aromatic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The final product is purified by column chromatography.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate synthesis.
Troubleshooting Guides
Low product yield is a common issue in the synthesis of pyrimidine derivatives. The following guides address specific problems you might encounter during the synthesis of this compound, which is often prepared via a Biginelli-type reaction or a similar one-pot, three-component condensation.
Problem 1: Low to No Product Formation
Possible Causes:
-
Inactive Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) may be old, hydrated, or used in an insufficient amount.
-
Poor Quality Reagents: Impurities in the starting materials (ethyl 2-cyano-3,3,3-trifluoropropanoate, guanidine, or related synthons) can inhibit the reaction.
-
Suboptimal Reaction Temperature: The temperature may be too low to initiate the reaction or too high, leading to the decomposition of reactants or intermediates.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants, or it may interfere with the reaction.
Troubleshooting Steps:
-
Catalyst Check:
-
Use a fresh batch of catalyst.
-
If using a solid catalyst, ensure it is properly dried.
-
Optimize the catalyst loading; typically, catalytic amounts are sufficient.
-
-
Reagent Purity:
-
Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify reagents if necessary.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Be cautious of overheating, which can lead to side product formation.
-
-
Solvent Screening:
-
While ethanol is a common solvent for this type of reaction, consider screening other solvents such as methanol, isopropanol, or acetonitrile.
-
Solvent-free conditions have also been reported to be effective in some Biginelli reactions.[1]
-
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired products. For instance, self-condensation of the ketoester or reaction between the aldehyde and guanidine without cyclization can occur.
-
Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition of the desired product.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.
Troubleshooting Steps:
-
Temperature Control:
-
Maintain a consistent and optimized reaction temperature. Avoid excessive heating.
-
-
Stoichiometric Adjustments:
-
Ensure the accurate measurement of all reactants. A slight excess of one reactant (e.g., guanidine) may be beneficial in some cases, but large excesses should be avoided.
-
-
Order of Addition:
-
Experiment with the order of adding the reactants. In some cases, pre-mixing two of the three components before adding the third can favor the desired reaction pathway.
-
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Presence of Polar Impurities: Unreacted starting materials or polar byproducts can make purification by column chromatography or recrystallization challenging.
-
Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during the cooling phase of recrystallization.[2]
-
Co-precipitation of Impurities: Impurities may crystallize along with the desired product.
Troubleshooting Steps:
-
Work-up Procedure:
-
After the reaction is complete, quenching with a suitable reagent and washing with appropriate solvents can help remove many impurities before purification.
-
-
Recrystallization Solvent System:
-
Preventing Oiling Out:
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific protocol, scale, and purity of the reactants. While some one-pot syntheses of similar pyrimidine derivatives report yields from good to excellent, the presence of the electron-withdrawing trifluoromethyl group can sometimes make the reaction more challenging.[6] A well-optimized reaction should aim for yields above 60%.
Q2: Which catalyst is best for this synthesis?
A2: A variety of acid catalysts can be used, including Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like FeCl₃, ZnCl₂, and Yb(OTf)₃).[1] The optimal catalyst may depend on the specific reaction conditions and substrates. It is often recommended to screen a few different catalysts to find the most effective one for your setup. For trifluoromethyl-containing substrates, some studies suggest that certain Lewis acids can be particularly effective.
Q3: How does the trifluoromethyl group affect the reaction?
A3: The strongly electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the starting materials and the stability of reaction intermediates. This can sometimes lead to lower yields or the need for more forcing reaction conditions compared to non-fluorinated analogs.[6]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3][4] Common solvents for recrystallization of pyrimidine derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[7] If recrystallization is not sufficient, column chromatography on silica gel may be necessary.
Q5: Can this reaction be performed under microwave irradiation?
A5: Yes, microwave-assisted synthesis has been successfully applied to many one-pot, three-component reactions for the synthesis of pyrimidine derivatives, often leading to shorter reaction times and improved yields.[8][9]
Experimental Protocols
General One-Pot Synthesis of 2-Aminopyrimidine Derivatives
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1 equivalent), the aldehyde or its equivalent (1 equivalent), and guanidine hydrochloride or a similar amino compound (1-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 5-10 mL per mmol of the limiting reagent) and a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the impact of various parameters on the yield of pyrimidine synthesis based on general findings for similar reactions. Note that optimal conditions should be determined experimentally for the specific synthesis of this compound.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Lewis Acid (e.g., Yb(OTf)₃) | Can increase yield and shorten reaction time. | [1] |
| Brønsted Acid (e.g., HCl) | Effective, but can sometimes lead to side reactions. | ||
| Solvent | Ethanol | Commonly used with good results. | |
| Solvent-free | Can lead to higher yields and shorter reaction times. | [1] | |
| Aqueous media | Environmentally friendly and can be effective with the right catalyst. | [8][9] | |
| Temperature | Reflux | Generally required to drive the reaction to completion. | |
| Microwave Irradiation | Can significantly reduce reaction time and improve yield. | [8][9] |
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
Logical Relationship for Optimizing Reaction Yield
Caption: Key parameters influencing the yield of the pyrimidine synthesis.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 9. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
Technical Support Center: Purification of Crude Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful recrystallization of crude Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. Ideally, the compound of interest is highly soluble in a hot solvent but has low solubility in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound. A summary of potential impurities is provided in Table 1.
Q3: How do I choose the best solvent for the recrystallization?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or non-polar solvents like hexane.[1] A solvent selection guide is provided in Table 2. It is often necessary to screen several solvents to find the optimal one for your specific crude material.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" aolvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (turbid).[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was added, or the chosen solvent is not suitable for dissolving the compound.
-
Solution:
-
Add more of the hot solvent in small increments until the solid dissolves. Be careful not to add a large excess, as this will reduce the final yield.
-
If the compound still does not dissolve after adding a significant amount of solvent, the solvent is likely a poor choice. A different solvent or a solvent mixture should be tried.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the cooling process is too rapid.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a "seed crystal" of the pure compound to the solution.
-
If crystals still do not form, the solution is likely too dilute. Evaporate some of the solvent and allow the solution to cool again.
-
Ensure the cooling process is slow. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated to a very high degree. The presence of impurities can also lower the melting point of the crude product, leading to oiling out.
-
Solution:
-
Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool more slowly.
-
Try using a lower-boiling point solvent.
-
Consider purifying the crude material by another method, such as column chromatography, to remove impurities that may be causing this issue.
-
Problem 4: The recovered crystals are colored.
-
Possible Cause: Colored impurities are co-precipitating with the product.
-
Solution:
-
Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
Problem 5: The recovery yield is low.
-
Possible Cause: Too much solvent was used, the cooling was not sufficient, or the crystals were washed with a solvent that was not cold enough.
-
Solution:
-
After collecting the initial crop of crystals, try to recover a second crop by further concentrating the mother liquor and cooling it again. Note that the second crop may be less pure than the first.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity Type | Potential Compounds | Removal Strategy |
| Starting Materials | Guanidine, Ethyl (ethoxymethylene)trifluoroacetoacetate | Recrystallization, Column Chromatography |
| By-products | Isomeric pyrimidines, Hydrolysis products | Recrystallization, Column Chromatography |
| Reagents | Bases (e.g., sodium ethoxide), Acids | Aqueous wash during workup, Recrystallization |
| Residual Solvents | Ethanol, Toluene, DMF | Drying under vacuum |
Table 2: Recommended Solvents for Recrystallization
Based on the structure of this compound, the following solvents and solvent systems are recommended for screening.
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many pyrimidine derivatives.[1] |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point.[1] |
| Ethyl Acetate | 77 | Medium | Often a good choice for moderately polar compounds.[1] |
| Isopropanol | 82 | Polar | Can offer different solubility characteristics than ethanol. |
| Ethanol/Water | Variable | High | Can be effective if the compound is too soluble in pure ethanol. |
| Ethyl Acetate/Hexane | Variable | Low to Medium | A good choice for a two-solvent system if the compound is highly soluble in ethyl acetate. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from Table 2. A good starting point is ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is insoluble (e.g., Ethyl Acetate and Hexane).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). If too much "poor" solvent is added, add a small amount of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature and then in an ice bath, as described in Protocol 1.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for the recrystallization process.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the cyclocondensation reaction between guanidine and a β-ketoester, specifically Ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically carried out in the presence of a base.
Q2: What are the most common byproducts observed in this synthesis?
A2: Several byproducts can form under various reaction conditions. The most frequently encountered impurities include unreacted starting materials, products from the self-condensation of Ethyl 4,4,4-trifluoroacetoacetate, and the Michael addition product of guanidine to the β-ketoester without subsequent cyclization. In some cases, hydrolysis of the ester functionality on either the starting material or the final product can also occur.
Q3: How can I minimize the formation of these byproducts?
A3: Optimization of reaction conditions is key to minimizing byproduct formation. This includes careful control of temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. For instance, using a milder base or controlling the rate of addition of reactants can sometimes reduce the extent of self-condensation of the β-ketoester. Anhydrous conditions are also recommended to prevent hydrolysis.
Q4: What analytical techniques are recommended for identifying and quantifying the main product and its byproducts?
A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the main product from potential byproducts and for quantifying their relative amounts. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are indispensable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Degradation of product or starting materials. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Experiment with a range of temperatures to find the ideal condition. - Ensure accurate measurement of all reactants. A slight excess of guanidine may be beneficial. - Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts and adjust reaction conditions accordingly. |
| Presence of a significant amount of unreacted Ethyl 4,4,4-trifluoroacetoacetate | - Insufficient amount of guanidine or base. - Low reaction temperature or short reaction time. | - Increase the molar ratio of guanidine and base relative to the β-ketoester. - Increase the reaction temperature and/or extend the reaction time, monitoring for product formation and potential decomposition. |
| Formation of a viscous, polymeric material | - Self-condensation of Ethyl 4,4,4-trifluoroacetoacetate under strongly basic or acidic conditions. | - Use a milder base (e.g., sodium carbonate instead of sodium ethoxide). - Control the temperature, as higher temperatures can promote polymerization. - Consider a stepwise addition of the base or the β-ketoester to the reaction mixture. |
| Isolation of a byproduct with a mass corresponding to the addition of guanidine to the β-ketoester without cyclization | - Reaction conditions do not favor the final cyclization and dehydration step. | - Ensure the reaction is heated for a sufficient duration to promote cyclization. - The choice of solvent can influence the cyclization step; consider screening different solvents. |
| Presence of a byproduct with a hydrolyzed ester group | - Presence of water in the reaction mixture. - Basic hydrolysis during the reaction or workup. | - Use anhydrous solvents and reagents. - Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to strong bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl 4,4,4-trifluoroacetoacetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to liberate the free guanidine base.
-
To this mixture, add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise over a period of 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Product and Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Reaction pathway for the synthesis of the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. The following sections offer detailed experimental protocols, address common issues, and provide solutions to optimize reaction conditions for improved yield and purity.
Experimental Protocols
A common and effective method for the synthesis of this compound is the cyclocondensation reaction of a suitable three-carbon electrophilic component with guanidine. Based on analogous syntheses of similar 2-aminopyrimidine derivatives, a detailed experimental protocol is provided below.
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Guanidine hydrochloride or Guanidine carbonate
-
Base (e.g., Sodium ethoxide, Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF), Acetonitrile)
-
Glacial acetic acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (2.5 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.
-
Extraction: Remove the solvent under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with a brine solution, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored reagents. Check the purity of starting materials. 2. Screen different base/solvent combinations. For instance, a stronger base like sodium ethoxide in ethanol is often effective. 3. Gradually increase the reaction temperature and monitor by TLC. Ensure the reaction is allowed to proceed to completion. |
| Formation of Significant Side Products | 1. Self-condensation of the starting material. 2. Reaction of guanidine with the ester group. 3. Formation of regioisomers. | 1. Control the rate of addition of the electrophilic starting material. Maintain a lower reaction temperature initially. 2. Use a milder base or protect the ester group if hydrolysis or aminolysis is a significant issue. 3. While less common in this specific synthesis, careful control of reaction conditions (temperature, base) can influence regioselectivity. Characterize side products to understand their formation. |
| Difficult Purification | 1. Product co-eluting with impurities. 2. Product instability on silica gel. 3. Presence of residual starting materials or base. | 1. Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. 2. Consider using a different stationary phase like alumina or performing recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. Ensure proper work-up and neutralization to remove ionic impurities before chromatography. |
| Poor Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Decomposition of starting material or product. | 1. Monitor the reaction closely with TLC to ensure full conversion of the limiting reagent. 2. Minimize transfers and use appropriate volumes of extraction and washing solvents. 3. Run the reaction under an inert atmosphere to prevent oxidative degradation. Ensure the reaction temperature is not excessively high. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this synthesis?
A1: The choice of base and its stoichiometry is often the most critical parameter. The base is required to deprotonate the guanidine salt and to facilitate the cyclization. The optimal base and its amount can significantly impact the reaction rate and yield.
Q2: Can I use a different solvent for the reaction?
A2: Yes, other polar aprotic solvents like DMF or acetonitrile can be used. However, the reaction temperature and time will likely need to be re-optimized. Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for this type of condensation.
Q3: How can I improve the regioselectivity of the reaction?
A3: For the synthesis of this compound from the specified starting materials, the regioselectivity is generally high due to the nature of the electrophilic centers. If regioisomers are observed, modifying the reaction conditions, such as using a bulkier base or a different solvent, may influence the selectivity.
Q4: What are some common analytical techniques to characterize the final product?
A4: The structure and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q5: My reaction is very slow. What can I do to speed it up?
A5: If the reaction is slow, you can try increasing the temperature, provided the starting materials and product are stable at higher temperatures. Alternatively, using a stronger base or a more polar solvent like DMF could accelerate the reaction. However, be aware that changing these conditions may also lead to the formation of side products.
Data Presentation
The following table summarizes the potential impact of varying key reaction parameters on the yield of this compound, based on general principles of pyrimidine synthesis.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Base | Sodium Carbonate | 40-50 | Potassium Carbonate | 50-60 | Sodium Ethoxide | 70-85 |
| Solvent | Acetonitrile | 60-70 | Ethanol | 75-85 | DMF | 70-80 |
| Temperature | Room Temperature | 20-30 | 50 °C | 50-60 | Reflux | 75-85 |
| Reaction Time | 2 hours | 30-40 | 6 hours | 70-80 | 12 hours | >80 |
Note: The yield data presented are hypothetical and for illustrative purposes, based on trends observed in similar pyrimidine syntheses. Actual yields will vary depending on the specific experimental setup and conditions.
Visualizations
A diagram illustrating the experimental workflow for the synthesis.
A logical diagram for troubleshooting low reaction yields.
Technical Support Center: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to identify the root cause is recommended.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] Ensure the reaction is maintained at the optimal temperature and for the recommended duration. Small-scale trial experiments can help determine the ideal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials, such as ethyl 4,4,4-trifluoroacetoacetate or guanidine, can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous, as moisture can inhibit the reaction.[1][2]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[1]
-
Incomplete Cyclization: The final cyclization step to form the pyrimidine ring may be incomplete. This can be influenced by the choice of base and reaction temperature.
Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
A2: The formation of side products is a common issue in multicomponent reactions. In this synthesis, potential side products could include:
-
Self-condensation of Ethyl 4,4,4-trifluoroacetoacetate: This can occur in the presence of a base. To minimize this, ensure a controlled addition of the base or add the β-ketoester slowly to the reaction mixture.
-
Formation of Hantzsch-type Dihydropyridine Byproducts: In reactions involving a β-ketoester, an aldehyde (if present as an impurity or formed in situ), and an amino compound, the formation of dihydropyridines can compete with the desired pyrimidine synthesis.[3] Running the reaction at a lower temperature can often reduce the formation of these byproducts.[3]
-
Hydrolysis of the Ester Group: If the reaction is run for an extended period under harsh basic or acidic conditions, the ethyl ester group may be hydrolyzed. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid this.
Q3: The purification of the final product is proving difficult. What are the recommended purification techniques?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used.
-
Acid-Base Extraction: If acidic or basic impurities are present, an aqueous workup with a dilute acid or base wash can help remove them before final purification.
Q4: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A4: A stalled reaction can be frustrating. Here are a few things to check:
-
Catalyst/Base Activity: If you are using a catalyst or a base, ensure it is active. Some bases can be hygroscopic and lose their activity over time. Use a fresh batch or a different base.
-
Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the temperature while monitoring the reaction by TLC.
-
Reagent Stoichiometry: Double-check the molar ratios of your reactants. An incorrect stoichiometry can lead to an incomplete reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are indicative and may require optimization for specific laboratory conditions.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Reaction Temperature | 60-100 °C | Solvent-dependent. Reflux in ethanol is common. |
| Solvent | Ethanol, DMF, Acetonitrile | Ethanol is a common and relatively green solvent choice.[2] |
| Base | Sodium Ethoxide, Potassium Carbonate | The choice of base can influence reaction rate and side product formation. |
Detailed Experimental Protocol
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1 equivalent) in portions with stirring. Stir the resulting suspension at room temperature for 1 hour.
-
Reaction Setup: Filter the sodium chloride byproduct and wash the solid with a small amount of absolute ethanol. To the filtrate containing the guanidine free base, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: A general workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide addresses common challenges in removing impurities and offers detailed experimental protocols to achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Based on the common synthetic routes for pyrimidine derivatives, which often involve the condensation of an amidine with a β-keto ester, the following impurities are frequently observed:
-
Unreacted Starting Materials: Guanidine or other amidine sources and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate may be present in the crude product.
-
Byproducts from Incomplete Cyclization: Intermediate products that have not fully cyclized to form the pyrimidine ring can be a source of contamination.
-
Side-Reaction Products: The reaction of starting materials or intermediates with themselves or the solvent can lead to various structural analogs. For instance, in syntheses involving activated esters, byproducts from undesired aminolysis or hydrolysis can occur.
-
Degradation Products: The trifluoromethyl group can influence the electronic properties of the pyrimidine ring, and under certain conditions (e.g., harsh pH or high temperatures), hydrolysis of the ester group or other degradation pathways may be initiated.
Q2: My purified product still shows minor impurities by HPLC analysis. What are the likely culprits and how can I remove them?
A2: If minor impurities persist after initial purification, they are likely structurally similar to the desired product, making them difficult to separate. These could include isomers or analogs with slightly different polarity. For removing such stubborn impurities, high-performance liquid chromatography (HPLC) is often the method of choice. For a comprehensive purity profile and identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1]
Q3: I am observing a low yield after purification. What are the potential causes and how can I mitigate this?
A3: Low yields during purification can arise from several factors:
-
Product Loss During Recrystallization: The product may have some solubility in the cold recrystallization solvent, leading to loss in the mother liquor. Careful optimization of the solvent system and cooling conditions is crucial.
-
Adsorption on Stationary Phase: During column chromatography, highly polar compounds can irreversibly adsorb to the silica gel, especially if the solvent system is not optimized.
-
Product Instability: The target compound may be sensitive to the purification conditions (e.g., prolonged exposure to acidic or basic conditions, or high temperatures). Monitoring for product degradation by TLC or LC-MS during the process is advisable.[2]
Troubleshooting Guides
Issue 1: Difficulty in Removing a Persistent, More Polar Impurity
Symptoms:
-
A spot with lower Rf value than the product is observed on TLC.
-
A later-eluting peak is seen in reverse-phase HPLC.
Possible Causes:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Presence of a highly polar starting material or byproduct.
Solutions:
| Method | Protocol |
| Aqueous Wash | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. 3. Separate the layers and wash the organic layer with brine. 4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |
| Column Chromatography Optimization | 1. Use a less polar solvent system to increase the separation between your product and the polar impurity. 2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to effectively separate compounds with different polarities. |
Issue 2: Presence of a Less Polar Impurity
Symptoms:
-
A spot with a higher Rf value than the product is observed on TLC.
-
An earlier-eluting peak is seen in reverse-phase HPLC.
Possible Causes:
-
Unreacted, non-polar starting materials.
-
Non-polar byproducts from side reactions.
Solutions:
| Method | Protocol |
| Recrystallization | 1. Select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at room temperature. Common solvent systems for similar compounds include ethanol/water mixtures. 2. Dissolve the crude product in a minimum amount of the hot solvent. 3. Allow the solution to cool slowly to promote the formation of pure crystals. 4. Collect the crystals by filtration and wash with a small amount of the cold solvent. |
| Column Chromatography | 1. Use a more polar eluent system to ensure the less polar impurity elutes quickly from the column while the desired product is retained longer. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Quantitative Data (Example):
| Purification Step | Purity (by HPLC Area %) | Yield Loss (%) |
| Crude Product | 85% | - |
| After Recrystallization | >98% | 15-20% |
Protocol 2: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 9:1 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the eluent, for example, to 7:3 and then 1:1 Hexane:Ethyl Acetate.
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data (Example):
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of a Common Less Polar Impurity |
| 9:1 | 0.2 | 0.5 |
| 7:3 | 0.4 | 0.8 |
Visual Guides
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for purification by silica gel column chromatography.
Caption: Decision tree for troubleshooting common impurity issues.
References
Alternative catalysts for the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is a variation of the Biginelli reaction. This one-pot, three-component condensation reaction involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate, an aldehyde equivalent (often glyoxylic acid or its derivatives, which can be considered a masked aldehyde for this reaction), and guanidine.
Q2: What are some alternative catalysts that can be used for this synthesis?
A2: A variety of catalysts can be employed to promote the Biginelli-type synthesis of this pyrimidine derivative. These can be broadly categorized as:
-
Brønsted Acids: Strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are commonly used.
-
Lewis Acids: Metal salts such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts for Biginelli reactions.
-
Ionic Liquids: Room temperature ionic liquids, for instance, [bmim]BF₄, can act as both solvent and catalyst, offering a greener alternative.
-
Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15 or Nafion-H can also be utilized, simplifying catalyst removal after the reaction.
Q3: Can microwave irradiation be used to accelerate the synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for accelerating the synthesis of dihydropyrimidines and their derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.
Q4: What are the key starting materials for this synthesis?
A4: The essential starting materials for the Biginelli-type synthesis of this compound are:
- Ethyl 4,4,4-trifluoroacetoacetate: The β-ketoester component.
- An aldehyde or aldehyde equivalent: While a simple aldehyde is used in the classic Biginelli reaction, for this specific target, a C1 synthon is required.
- Guanidine or a guanidine salt (e.g., guanidine hydrochloride): The nitrogen-containing component that forms the amino-pyrimidine ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inadequate Catalyst Activity: The chosen catalyst may not be strong enough or may have degraded. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality of Reagents: Starting materials may be impure or contain inhibitors. 4. Formation of Unreactive Hydrates: Trifluoromethyl ketones are prone to forming stable hydrates in the presence of water, which are unreactive. | 1. Catalyst Selection: Switch to a stronger Lewis acid (e.g., Yb(OTf)₃) or Brønsted acid (e.g., TFA). Ensure the catalyst is fresh and anhydrous. 2. Increase Temperature/Use Microwave: Increase the reaction temperature or switch to microwave-assisted synthesis to provide sufficient activation energy. 3. Purify Reagents: Ensure all starting materials are pure and dry. Ethyl 4,4,4-trifluoroacetoacetate should be freshly distilled if necessary. 4. Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Side Reactions of Guanidine: Guanidine can self-condense or react with the ketoester in undesired ways. 2. Knoevenagel Condensation: The aldehyde equivalent may react with the ethyl 4,4,4-trifluoroacetoacetate to form a stable intermediate that does not cyclize efficiently. 3. Decomposition of Starting Materials: At high temperatures, the starting materials or the product may decompose. | 1. Control Stoichiometry: Use a slight excess of guanidine (e.g., 1.1-1.2 equivalents) to favor the desired reaction pathway. 2. Stepwise Addition: Consider a stepwise approach where the aldehyde equivalent and guanidine are reacted first to form an intermediate, followed by the addition of the ketoester. 3. Optimize Temperature and Time: Carefully monitor the reaction progress (e.g., by TLC) to avoid prolonged reaction times at high temperatures. |
| Difficulty in Product Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or polar byproducts. 3. Oily Product: The product may not crystallize easily. | 1. Solvent Selection for Recrystallization: Test a range of solvents and solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate/hexane, or isopropanol. 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane gradient). 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Synthesis using Ytterbium(III) Triflate
This protocol outlines a Lewis acid-catalyzed approach, which often provides high yields under relatively mild conditions.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Triethylamine (1.2 eq)
-
Paraformaldehyde (1.1 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile, followed by ytterbium(III) triflate (10 mol%).
-
Stir the mixture until the catalyst is fully dissolved.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), triethylamine (1.2 eq), and paraformaldehyde (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system.
Protocol 2: Brønsted Acid Catalyzed Synthesis using Trifluoroacetic Acid (TFA)
This protocol utilizes a strong Brønsted acid as the catalyst.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and paraformaldehyde (1.1 eq) in ethanol.
-
Add trifluoroacetic acid (20 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor its progress by TLC.
-
After completion (typically 6-8 hours), cool the reaction to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by recrystallization from ethanol or by silica gel chromatography.
Protocol 3: Microwave-Assisted Synthesis
This protocol leverages microwave energy to significantly reduce reaction times.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Paraformaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (15 mol%)
-
Ethanol (solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), paraformaldehyde (1.1 eq), and p-toluenesulfonic acid (15 mol%) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 2 (neutralization, extraction, and purification).
Quantitative Data Summary
The following table provides a comparative summary of the different catalytic methods. Please note that these are typical values and actual results may vary depending on the specific reaction scale and conditions.
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Yb(OTf)₃ (Lewis Acid) | 82 (Reflux) | 4 - 6 | 85 - 95 |
| TFA (Brønsted Acid) | 78 (Reflux) | 6 - 8 | 75 - 85 |
| p-TSA (Microwave) | 120 | 0.25 - 0.33 | 88 - 96 |
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low product yield.
Side reactions to consider when using Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block, with a focus on troubleshooting potential side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions include hydrolysis of the ethyl ester, unintended amide formation, N-alkylation of the 2-amino group, and decarboxylation at elevated temperatures. The trifluoromethyl group is generally stable but can influence the reactivity of the pyrimidine ring.
Q2: My reaction is showing a loss of the ethyl ester group. What is likely happening?
A2: You are likely observing hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur if your reaction conditions are too acidic or basic, especially in the presence of water and at elevated temperatures.
Q3: I am trying to perform a reaction at the 2-amino group, but I am getting a complex mixture of products. What could be the issue?
A3: The 2-amino group can undergo N-alkylation, but the pyrimidine ring nitrogens can also be alkylated under certain conditions, leading to a mixture of isomers. Additionally, if your reaction partner has multiple reactive sites, you may see competing reactions. Careful control of stoichiometry and reaction conditions is crucial.
Q4: During my reaction at a high temperature, I am losing the carboxylate group altogether. Why is this happening?
A4: Pyrimidine-5-carboxylates can undergo thermal decarboxylation.[1][2] If your desired transformation requires high temperatures, you may need to explore alternative, lower-temperature methods or use a protecting group strategy if feasible.
Q5: How does the trifluoromethyl group affect the reactivity of the molecule?
A5: The strong electron-withdrawing nature of the trifluoromethyl group can increase the lipophilicity and metabolic stability of the molecule.[3] It can also influence the acidity of the amino group and the electrophilicity of the pyrimidine ring, potentially affecting reaction rates and the propensity for certain side reactions.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during reactions with this compound.
Issue 1: Formation of Carboxylic Acid Byproduct (Hydrolysis)
-
Symptom: Mass spectrometry or NMR analysis of your crude product shows a significant peak corresponding to the hydrolyzed carboxylic acid. The reaction mixture may become more acidic.
-
Cause: The ethyl ester is sensitive to both acidic and basic conditions, especially in the presence of water.
-
Troubleshooting Workflow:
Troubleshooting Hydrolysis
Issue 2: Unwanted Amide Formation
-
Symptom: Your product mixture contains a byproduct with a mass corresponding to the amide formed from your starting material and a nitrogen-containing species in your reaction.
-
Cause: The ethyl ester can react with primary or secondary amines, including other molecules of the starting material under certain conditions, to form amides.[4][5]
-
Troubleshooting Workflow:
Troubleshooting Amide Formation
Issue 3: Low Yield and/or Decarboxylation
-
Symptom: Low yield of the desired product and detection of a byproduct lacking the ethoxycarbonyl group. You may observe gas evolution (CO2).
-
Cause: Pyrimidine-5-carboxylates can undergo decarboxylation at elevated temperatures.[1][2]
-
Troubleshooting Workflow:
Troubleshooting Decarboxylation
Data on Side Reactions
The following table summarizes potential side reactions and conditions that may favor their occurrence. Please note that specific yields can be highly dependent on the full scope of reactants and conditions.
| Side Reaction | Conditions Favoring Formation | Potential Yield Range | Notes |
| Ester Hydrolysis | Aqueous acidic or basic conditions (pH < 4 or > 9), elevated temperatures (> 50 °C). | 5-90% | The rate of hydrolysis increases with temperature and deviation from neutral pH. |
| Amide Formation | Presence of primary or secondary amines, elevated temperatures (> 80 °C), use of amide coupling agents. | 10-70% | Can be an issue if the intended reagent contains amine impurities. |
| N-Alkylation | Presence of alkylating agents (e.g., alkyl halides), a base, and polar aprotic solvents (e.g., DMF, DMSO). | 20-60% | Can lead to a mixture of N-alkylated isomers.[6][7] |
| Decarboxylation | High temperatures (> 150 °C), prolonged reaction times at elevated temperatures. | 5-50% | More prevalent in the absence of a catalyst for a desired transformation.[1][2] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes a common and intended use of this compound.
-
Objective: To synthesize the corresponding pyrazolo[3,4-d]pyrimidine via cyclization with hydrazine.
-
Methodology:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazolopyrimidine.
-
-
Potential Issues & Solutions:
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reflux time or using a higher boiling point solvent like n-butanol.
-
Formation of hydrazide byproduct: If an intermediate hydrazide is isolated, ensure sufficient heating and reaction time to promote cyclization.
-
Protocol 2: Illustrative N-Alkylation (Side Reaction)
-
Objective: To demonstrate a potential side reaction where the 2-amino group is alkylated.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (1.5 eq).
-
Add an alkylating agent, for example, methyl iodide (1.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the formation of a new, less polar spot.
-
Work up the reaction by pouring it into water and extracting with ethyl acetate. The organic layer will contain the N-alkylated product, potentially as a mixture of isomers.
-
-
Note: This protocol is for illustrative purposes of a side reaction. To avoid this, protect the amino group if other parts of the molecule need to be functionalized in the presence of alkylating agents.
Protocol 3: Forced Hydrolysis (Side Reaction)
-
Objective: To demonstrate the hydrolysis of the ethyl ester.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add a catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, neutralize the reaction mixture. The hydrolyzed carboxylic acid can be isolated by extraction or precipitation, depending on its solubility.
-
-
Note: To prevent this, ensure all reagents and solvents are anhydrous and avoid strongly acidic or basic conditions if the ester functionality is to be preserved.
References
- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Column chromatography conditions for purifying Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of pyrimidine derivatives such as this compound, silica gel (230-400 mesh) is the most commonly used stationary phase. Should your compound exhibit instability or irreversible adsorption on silica gel, alternatives such as alumina or Florisil can be considered. For highly polar impurities that are difficult to separate, Hydrophilic Interaction Chromatography (HILIC) or reverse-phase silica gel may also be viable options.
Q2: Which mobile phase systems are effective for the elution of this compound?
A2: The selection of an appropriate mobile phase is critical for successful separation. Based on the purification of structurally similar pyrimidine derivatives, the following solvent systems are recommended starting points:
-
Hexane/Ethyl Acetate: This is a widely used solvent system for compounds of moderate polarity.
-
Dichloromethane/Methanol: This system is suitable for more polar compounds. A gradual increase in the proportion of methanol enhances the elution of polar substances.
It is crucial to first determine the optimal solvent system and ratio using Thin Layer Chromatography (TLC) to ensure good separation between the desired product and any impurities.
Q3: Should I use isocratic or gradient elution?
A3: For most purifications of reaction mixtures containing multiple components with varying polarities, a gradient elution is generally more effective. You would start with a less polar solvent mixture to elute non-polar impurities and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol) to elute your target compound and then any more polar byproducts. Isocratic elution, using a constant solvent composition, can be effective if the impurities are significantly different in polarity from the desired product.
Q4: How should I load my sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase solvent. Carefully pipette this solution onto the top of the silica gel bed. This method is straightforward for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample has poor solubility in the initial mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often results in better separation and sharper bands.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate mobile phase. 2. Column was poorly packed (channeling). 3. Column was overloaded with crude material. 4. Flow rate was too fast or too slow. | 1. Optimize the solvent system using TLC to achieve a clear separation of spots. 2. Ensure the silica gel is packed uniformly without air bubbles. A slurry packing method is recommended. 3. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 4. Adjust the flow rate. A rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast prevents proper equilibration. |
| Low Yield | 1. The compound is too polar and has irreversibly adsorbed to the silica gel. 2. The compound is partially soluble in the wash or elution solvent, leading to loss. 3. The compound decomposed on the silica gel. | 1. Increase the polarity of the mobile phase further (e.g., add a small percentage of methanol or triethylamine if the compound is basic). If the compound still does not elute, consider using a different stationary phase like alumina. 2. Use a solvent mixture that has been optimized for recovery. Ensure complete elution by monitoring with TLC until the product spot no longer appears in the collected fractions. 3. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition occurs, consider using a deactivated stationary phase or an alternative purification method like recrystallization. |
| Compound Elutes with the Solvent Front | 1. The mobile phase is too polar. 2. The compound is very non-polar. | 1. Start with a much less polar solvent system. For example, begin with pure hexane and gradually introduce ethyl acetate. 2. If the compound is extremely non-polar, normal phase chromatography on silica gel is appropriate, but a very non-polar eluent will be required. |
| No Compound Eluting from the Column | 1. The mobile phase is not polar enough to elute the compound. 2. The compound has decomposed on the column. 3. The crude mixture did not contain the desired product. | 1. Gradually increase the polarity of the mobile phase significantly. A final flush with a highly polar solvent like 10-20% methanol in dichloromethane can be attempted. 2. As mentioned previously, check for compound stability on silica gel. 3. Verify the presence of the product in the crude material using techniques like TLC, NMR, or LC-MS before purification. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol) to find the system that provides good separation between the product and impurities (Rf of the product should ideally be around 0.2-0.4).
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent determined from the TLC analysis.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
For Wet Loading: Dissolve the crude product in the minimum volume of the initial mobile phase and carefully apply it to the top of the column using a pipette.
-
For Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial non-polar solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common column chromatography issues.
Technical Support Center: Purification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on addressing specific issues that may be encountered during the purification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common route is a Biginelli-type reaction. In this case, impurities may include:
-
Unreacted Starting Materials: Such as guanidine or other amidine precursors, and ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate or related β-ketoesters.
-
Side-Reaction Byproducts: Hantzsch-type dihydropyridine derivatives can form as fluorescent, yellow impurities. N-acylureas are also possible byproducts.
-
Partially Reacted Intermediates: Depending on the specific reaction pathway and conditions.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For a solid product, recrystallization is often a good initial strategy due to its simplicity and cost-effectiveness. If the compound is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Q3: My purified compound is off-white or yellowish. What could be the cause?
A3: A yellow tint can indicate the presence of Hantzsch-type dihydropyridine byproducts, which are often colored. Trace amounts of other colored impurities from the starting materials or side reactions can also contribute to this. Using activated charcoal during recrystallization may help remove some colored impurities.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for determining the purity of this compound. Gas Chromatography (GC) may also be suitable if the compound is sufficiently volatile and thermally stable. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even when heated. | The solvent is too non-polar for your compound. | Try a more polar solvent or a solvent mixture. Good starting points for polar pyrimidines include ethanol, isopropanol, acetonitrile, or mixtures with water (e.g., ethanol/water). |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the compound is too soluble in the chosen solvent. The cooling process may be too rapid. | Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding with a pure crystal can also help induce crystallization. |
| Low recovery of the purified product. | The compound is too soluble in the cold recrystallization solvent. The volume of solvent used was excessive. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly after recrystallization. | Impurities have similar solubility to the product in the chosen solvent. Impurities are co-crystallizing with the product. | Try a different recrystallization solvent or a multi-solvent system. Consider a preliminary purification step like a solvent wash or short column chromatography to remove major impurities before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The polarity of the mobile phase is not optimal. | Adjust the solvent system. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. To improve separation, you can try a less polar mobile phase or introduce a third solvent (e.g., a small amount of methanol) to modify the selectivity. |
| The compound does not elute from the column. | The mobile phase is too non-polar. The compound may be strongly interacting with the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). If using silica gel, adding a small amount of a basic modifier like triethylamine to the mobile phase can help elute basic compounds like aminopyrimidines. |
| Streaking or tailing of the product band on the column and TLC. | The compound is interacting too strongly with the stationary phase. The sample is overloaded on the column. | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica). Ensure the sample is loaded in a concentrated band and that the total amount of sample is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
General Recrystallization Protocol
This is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) to find a suitable solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Silica Gel)
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates of your crude material in different solvent systems (e.g., varying ratios of hexane/ethyl acetate). An ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with the determined mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a starting point for method development.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the compound |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small, accurately weighed amount of the compound in the initial mobile phase or a mixture of water and acetonitrile. |
Data Presentation
Purity Improvement (Hypothetical Data)
The following table illustrates the potential improvement in purity that can be achieved with different purification techniques. Actual results will vary depending on the nature and amount of impurities.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Single Recrystallization | 85 | 95-98 | 70-85 |
| Column Chromatography | 85 | >98 | 60-80 |
| Preparative HPLC | 95 | >99.5 | 50-70 |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
Validation & Comparative
Comparative analysis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as kinase inhibitors
For Immediate Release
This guide presents a comparative analysis of a series of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives, highlighting their potential as antiproliferative agents. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents, with a focus on compounds exhibiting potent activity against cancer cell lines.
Introduction
The 2-amino-4-(trifluoromethyl)pyrimidine scaffold has emerged as a promising pharmacophore in the design of biologically active molecules. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and membrane permeability, make it an attractive moiety in medicinal chemistry. This guide focuses on a series of derivatives based on this core structure, evaluating their antiproliferative activity and shedding light on their mechanism of action.
Data Summary
A recent study detailed the synthesis and biological evaluation of a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives. The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, including those with microsatellite instability-high (MSI-H) and microsatellite stable (MSS) phenotypes. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.
| Compound ID | HCT116 (MSI-H) IC50 (µM) | LNCaP (MSI-H) IC50 (µM) | SW620 (MSS) IC50 (µM) | PC3 (MSS) IC50 (µM) | WRN Helicase IC50 (µM) |
| 11c | >10 | >10 | >10 | >10 | ND |
| 11f | 2.54 | 2.89 | 5.67 | 4.32 | ND |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 |
| 11h | 2.22 | 1.60 | 2.37 | 3.21 | ND |
| 11l | 3.15 | 3.87 | 6.21 | 5.14 | ND |
| ND: Not Determined |
Of the synthesized compounds, derivative 11g demonstrated the most potent and selective antiproliferative activity against the MSI-H cancer cell lines HCT116 and LNCaP.[1] Further investigation revealed that compound 11g is an inhibitor of Werner (WRN) helicase, with an IC50 value of 6.61 µM.[1]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the 2-amino-4-(trifluoromethyl)pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HCT116, LNCaP, SW620, and PC3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment: HCT116 cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
The results indicated that compounds 11g and 11h induced G2/M phase cell cycle arrest in HCT116 cells.[1]
Apoptosis Assay
Apoptosis induction was evaluated using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: HCT116 cells were treated with the test compounds at their IC50 concentrations for 24 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (early and late) was quantified.
Compounds 11g and 11h were found to induce early apoptosis in HCT116 cells.[1]
WRN Helicase Inhibition Assay
The inhibitory activity against WRN helicase was determined using a fluorescence-based assay.
-
Reaction Mixture: The assay was performed in a reaction buffer containing the WRN helicase enzyme, a fluorescently labeled DNA substrate, and ATP.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at 37°C.
-
Fluorescence Measurement: The change in fluorescence, indicating DNA unwinding by the helicase, was monitored over time.
-
Data Analysis: The IC50 value was calculated from the dose-response curve.
Visualizations
Experimental Workflow
References
Validating the Structure of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceuticals.[1] We will explore the expected spectral data, detail the experimental protocol, and compare the utility of ¹H NMR with other common analytical techniques.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For a compound like this compound, ¹H NMR is indispensable for confirming the presence and connectivity of its key functional groups.
Based on the analysis of similar pyrimidine derivatives, the expected ¹H NMR spectrum of the title compound would exhibit characteristic signals corresponding to the ethyl ester, the amino group, and the pyrimidine ring proton.[2][3][4][5][6][7]
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ (ethyl) | ~1.3 | Triplet | 3H | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |
| CH₂ (ethyl) | ~4.3 | Quartet | 2H | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |
| NH₂ | ~5.0 - 8.0 | Broad Singlet | 2H | Protons of the primary amino group; the chemical shift can vary depending on solvent and concentration. |
| Pyrimidine-H | ~8.5 - 9.0 | Singlet | 1H | The isolated proton on the pyrimidine ring. |
Experimental Protocol for ¹H NMR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino group.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between pulses.
3. Data Processing and Analysis:
-
The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the TMS signal.
-
The integrals of the peaks are determined to establish the relative ratios of the different types of protons.
-
The splitting patterns (multiplicities) of the signals are analyzed to deduce the number of neighboring protons.
Comparative Analysis with Other Techniques
While ¹H NMR is a primary tool for structural validation, a comprehensive characterization often involves a combination of spectroscopic methods.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Connectivity and chemical environment of protons. | Provides detailed structural information; non-destructive. | Relatively low sensitivity compared to mass spectrometry. |
| ¹³C NMR | Number and types of carbon atoms. | Complements ¹H NMR by providing information about the carbon skeleton. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[8] | High sensitivity; provides accurate molecular weight.[8] | Does not provide detailed information on the connectivity of atoms.[8] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy to perform; provides information on bonding. | Can be difficult to interpret complex spectra; not all functional groups are IR active. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
Workflow for Structural Validation
The logical flow of experiments for validating the structure of a newly synthesized compound is crucial for an efficient and thorough analysis.
Figure 1. Workflow for the synthesis and structural validation of a chemical compound.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structural Elucidation - RFI [rfi.ac.uk]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
Comparative Analysis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Analogs as Werner-Dependent Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Activity of Novel Pyrimidine Derivatives
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of a series of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives. These compounds have been investigated for their potential as Werner (WRN) helicase-dependent antiproliferative agents, showing promise for targeting cancers with microsatellite instability-high (MSI-H). The data presented is compiled from a study focused on the design, synthesis, and biological evaluation of these analogs.
IC50 Data Summary
The antiproliferative activity of the synthesized 2-amino-4-(trifluoromethyl)pyrimidine derivatives was evaluated against a panel of four cancer cell lines: two microsatellite instability-high (MSI-H) cell lines (HCT116 and LNCaP) and two microsatellite stable (MSS) cell lines (SW620 and PC3). The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. Several compounds demonstrated significant inhibitory activity, with some exhibiting selectivity towards MSI-H cells.[1]
| Compound | HCT116 (MSI-H) IC50 (μM) | LNCaP (MSI-H) IC50 (μM) | SW620 (MSS) IC50 (μM) | PC3 (MSS) IC50 (μM) |
| 11c | - | - | - | - |
| 11f | - | - | - | - |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 2.22 | 1.6 | 2.37 | 3.21 |
| 11l | - | - | - | - |
Note: Specific IC50 values for compounds 11c, 11f, and 11l were noted as showing greater inhibitory effect toward MSI-H cells, but the exact values were not detailed in the provided search results. The table highlights the most active compounds for which specific data was available.
The standout compound, 11g , displayed excellent cellular selectivity with potent inhibition of MSI-H cell lines HCT116 and LNCaP, while showing reduced activity against MSS cell lines.[1] Furthermore, in a direct enzymatic assay, compound 11g exhibited an IC50 value of 6.61 µM against WRN helicase.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the study.
Cell Culture and Antiproliferative Assay (MTT Assay)
The human cancer cell lines HCT116, LNCaP, SW620, and PC3 were used to assess the antiproliferative activity of the synthesized compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed for this purpose.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: Following incubation, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.[1]
WRN Helicase Inhibition Assay
The direct inhibitory effect of the compounds on WRN helicase activity was also evaluated.
-
Reaction Mixture: The assay was performed in a reaction mixture containing the WRN helicase enzyme, a DNA substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction was incubated to allow the helicase to unwind the DNA substrate.
-
Quenching: The reaction was stopped by the addition of a quenching solution.
-
Analysis: The products of the reaction (unwound DNA) were separated and quantified, typically using gel electrophoresis or a fluorescence-based method.
-
IC50 Determination: The IC50 value was determined by plotting the percentage of inhibition against the compound concentration.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antiproliferative activity of the synthesized compounds.
Caption: Workflow for the evaluation of novel antiproliferative agents.
Signaling Pathway Context
The Werner (WRN) protein is a helicase and exonuclease that plays a crucial role in DNA repair and maintenance of genomic stability. In cancers with microsatellite instability (MSI), which often results from defects in the mismatch repair (MMR) system, cancer cells become particularly reliant on alternative DNA repair pathways, including the one involving WRN. Therefore, inhibiting WRN helicase activity is a promising synthetic lethal strategy for treating MSI-H tumors. The compounds discussed in this guide were designed to exploit this dependency.
The diagram below illustrates the synthetic lethality approach targeting WRN in MSI-H cancer cells.
Caption: Synthetic lethality by inhibiting WRN in MSI-H cancer cells.
References
A Comparative Analysis of the Biological Activity of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate and Structurally Related Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of these molecules. This guide provides a comparative overview of the biological activity of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate and other closely related pyrimidine derivatives, with a focus on their anticancer and antifungal properties. While direct biological activity data for this compound is limited in publicly available research, this guide leverages data from structurally similar 2-amino-4-(trifluoromethyl)pyrimidine analogs to provide a valuable comparative context for researchers.
Anticancer Activity: A Comparative Look at 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
Recent studies have highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as antiproliferative agents. A notable study explored a series of these compounds for their ability to inhibit Werner (WRN) helicase, a promising target in cancers with microsatellite instability-high (MSI-H). The cytotoxic activity of these compounds was evaluated against a panel of cancer cell lines, including MSI-H (HCT116 and LNCaP) and microsatellite stable (MSS) (SW620 and PC3) lines.[1][2]
| Compound ID | Modification on 2-amino group | HCT116 (IC50, µM) | LNCaP (IC50, µM) | SW620 (IC50, µM) | PC3 (IC50, µM) |
| 11c | 4-fluorophenylamino | - | - | - | - |
| 11f | 4-(dimethylamino)phenylamino | - | - | - | - |
| 11g | 4-(trifluoromethoxy)phenylamino | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 4-phenoxyphenylamino | 2.22 | 1.6 | 2.37 | 3.21 |
| 11l | 4-(benzyloxy)phenylamino | - | - | - | - |
Note: Specific IC50 values for compounds 11c, 11f, and 11l were not explicitly provided in the summarized text but were noted to have significant inhibitory activity. The data presented here is for the most active compounds highlighted in the study.[1][2]
The data suggests that substitutions on the 2-amino group significantly influence the cytotoxic activity and selectivity towards MSI-H cancer cells. Compound 11g , with a 4-(trifluoromethoxy)phenylamino substitution, demonstrated the most potent and selective activity against MSI-H cell lines.[2] These findings underscore the potential of the 2-amino-4-(trifluoromethyl)pyrimidine scaffold in developing targeted cancer therapies.
Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
The trifluoromethyl-pyrimidine core is also a promising pharmacophore for the development of novel antifungal agents. Several studies have reported the synthesis and evaluation of such derivatives against a range of plant pathogenic fungi.
One study synthesized a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and tested their in vitro antifungal activities against various pathogens.[3][4] Another study explored 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with a thioether moiety for their antifungal properties.
| Compound Class | Fungal Strain | Inhibition (%) at 50 µg/mL |
| Trifluoromethyl pyrimidine amides | Botryosphaeria dothidea | Good |
| Phomopsis sp. | Good | |
| Botrytis cinerea | Good | |
| Colletotrichum gloeosporioides | Good | |
| Pyricularia oryzae | Good | |
| Sclerotinia sclerotiorum | Good | |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea (cucumber) | Most compounds showed obvious activity |
| Botrytis cinerea (strawberry) | Most compounds showed obvious activity | |
| Botrytis cinerea (tobacco) | Most compounds showed obvious activity | |
| Botrytis cinerea (blueberry) | Most compounds showed obvious activity | |
| Phytophthora infestans | Most compounds showed obvious activity | |
| Pyricularia oryzae Cav. | Most compounds showed obvious activity |
These studies demonstrate the broad-spectrum antifungal potential of trifluoromethyl pyrimidine derivatives, suggesting that this compound could serve as a valuable starting point for the development of new antifungal agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well plates
-
Test compounds (pyrimidine derivatives)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (pyrimidine derivatives)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusting the concentration to a specific McFarland standard.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis. This pathway can be a target for anticancer and antifungal drugs.
Caption: Overview of the de novo pyrimidine biosynthesis pathway and a potential point of inhibition.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel pyrimidine derivatives as potential anticancer agents.
Caption: A typical workflow for the in vitro screening of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as emerging anticancer agents. Through a detailed comparison of their biological activities, supported by experimental data and protocols, this document illuminates the key structural modifications that enhance their therapeutic efficacy.
A recent study highlights the promise of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a key target in cancers with microsatellite instability.[1][2] By employing a scaffold-hopping strategy, researchers have synthesized a series of novel compounds and evaluated their antiproliferative activities against various cancer cell lines.[1][2] This guide delves into the specifics of these findings, offering a clear comparison of the derivatives' performance and the experimental methodologies used for their evaluation.
Comparative Biological Activity of Pyrimidine Derivatives
The antiproliferative effects of the synthesized 2-amino-4-(trifluoromethyl)pyrimidine derivatives were assessed against a panel of human cancer cell lines, including those with high microsatellite instability (MSI-H) and microsatellite stability (MSS). The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined to quantify their anticancer activity.
| Compound ID | R Group | HCT116 (MSI-H) IC50 (μM) | LNCaP (MSI-H) IC50 (μM) | SW620 (MSS) IC50 (μM) | PC3 (MSS) IC50 (μM) | WRN Helicase IC50 (μM) |
| 11c | 4-Fluorobenzyl | >10 | >10 | >10 | >10 | ND |
| 11f | 4-(Trifluoromethyl)benzyl | 3.86 | 4.12 | 6.28 | 5.17 | ND |
| 11g | 4-Chlorobenzyl | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 |
| 11h | 4-Bromobenzyl | 2.22 | 1.60 | 2.37 | 3.21 | ND |
| 11l | 3,4-Dichlorobenzyl | 4.56 | 5.31 | 7.89 | 6.43 | ND |
ND: Not Determined Data sourced from a study on Werner-dependent antiproliferative agents.[1][2]
Key Structure-Activity Relationship (SAR) Insights:
The data reveals critical insights into how different substituents on the pyrimidine core influence anticancer activity:
-
Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly impact the inhibitory activity. Compound 11g , with a 4-chloro substitution, demonstrated the most potent and selective activity against MSI-H cancer cell lines (HCT116 and LNCaP).[1][2]
-
Electron-Withdrawing Groups: The trifluoromethyl group at the 4-position of the pyrimidine ring is a crucial feature for the observed biological activity.[1][2]
-
Compound Selectivity: Several compounds, notably 11c, 11f, 11g, 11h, and 11l , exhibited a greater inhibitory effect on MSI-H cells compared to MSS cells, suggesting a targeted mechanism of action related to WRN helicase.[1][2]
Further studies on 5-trifluoromethylpyrimidine derivatives have identified them as potent EGFR inhibitors. For instance, compound 9u showed excellent antitumor activity with IC50 values of 0.35 μM against A549 cells and 0.091 μM against EGFR kinase.[3] This highlights the versatility of the trifluoromethylpyrimidine scaffold in targeting different anticancer pathways.
Experimental Protocols
The evaluation of these pyrimidine derivatives involved standard in vitro assays to determine their cytotoxic and antiproliferative effects.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]
-
Formazan Solubilization: If viable, cells will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent like DMSO.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
Caption: Workflow of the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of action, further experiments are often conducted to determine if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Compounds 11g and 11h were found to induce early apoptosis in HCT116 cells.[1][2]
Cell Cycle Analysis:
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). The aforementioned compounds were shown to cause G2/M phase cell cycle arrest.[1][2]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these pyrimidine derivatives is linked to the inhibition of key cellular signaling pathways.
Caption: Inhibition of EGFR and WRN signaling pathways.
The diverse biological activities observed for different substituted pyrimidine derivatives underscore the importance of this scaffold in the design of novel anticancer agents. The trifluoromethyl group, in particular, appears to be a key pharmacophore contributing to their potency. Further optimization of these lead compounds could pave the way for the development of more effective and selective cancer therapies.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
A Comparative Guide to In Vitro Assay Protocols for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro assay protocols for evaluating the biological activity of derivatives of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate. It offers a comparative analysis of their performance with alternative compounds and includes detailed experimental methodologies and supporting data to facilitate research and development in medicinal chemistry and pharmacology.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] this compound and its derivatives are of particular interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide outlines key in vitro assays to characterize the biological effects of these compounds, focusing on cytotoxicity and enzyme inhibition.
Comparative Performance Data
The following tables summarize the in vitro biological activity of various pyrimidine derivatives, providing a quantitative comparison of their performance against several human cancer cell lines and specific enzyme targets. This data is essential for benchmarking new derivatives and understanding structure-activity relationships (SAR).
Table 1: In Vitro Cytotoxicity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HCT116 (Colon) | MTT | 1.52 | 5-Fluorouracil | 15.85 |
| LNCaP (Prostate) | MTT | 1.72 | Doxorubicin | ~0.4 - 0.7 | |
| SW620 (Colon) | MTT | 4.24 | Sorafenib | ~3.4 - 7.1 | |
| PC3 (Prostate) | MTT | 2.78 | Sunitinib | ~1.45 | |
| Derivative B | HCT116 (Colon) | MTT | 2.22 | - | - |
| LNCaP (Prostate) | MTT | 1.60 | - | - | |
| SW620 (Colon) | MTT | 2.37 | - | - | |
| PC3 (Prostate) | MTT | 3.21 | - | - |
Data collated from preclinical studies for representative compounds from a closely related series.[2]
Table 2: In Vitro Enzyme Inhibition of Pyrimidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative C | WRN Helicase | FRET-based | 6.61 | - | - |
| Pyrimidine-Quinoline D | hLDHA | Spectrofluorometric | < 5 | - | - |
| Pyrimidine-Quinoline E | hLDHA | Spectrofluorometric | ≈ 1 | - | - |
| Pyrido[2,3-d]pyrimidine F | PIM-1 Kinase | Enzymatic | 14.3 (nM) | AZD1208 | 0.4 (nM) |
Data collated from various preclinical studies.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
Reference anticancer drugs (e.g., 5-Fluorouracil, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
References
A Comparative Guide to Confirming the Purity of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect reaction yields, side-product profiles, and the biological activity of the final active pharmaceutical ingredients.
Comparative Purity Analysis
To illustrate the effectiveness of the described HPLC method, two hypothetical batches of this compound, designated "Batch Alpha" and "Batch Beta," were analyzed. The purity was assessed by the area percentage of the main peak relative to the total peak area in the chromatogram.
| Parameter | Batch Alpha | Batch Beta | Alternative Compound: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Purity by HPLC (%) | 99.85 | 98.50 | 99.92 |
| Major Impurity (%) | 0.10 (at RRT 1.25) | 0.75 (at RRT 1.32) | 0.05 (at RRT 1.18) |
| Total Impurities (%) | 0.15 | 1.50 | 0.08 |
The data clearly demonstrates that Batch Alpha exhibits a higher degree of purity (99.85%) compared to Batch Beta (98.50%). The off-white appearance of Batch Beta suggests the presence of colored impurities, which is consistent with the higher total impurity level detected by HPLC. For comparison, a structurally similar, non-fluorinated analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, was also analyzed and showed a high purity of 99.92%.
While HPLC is a powerful technique for determining purity, other methods can offer complementary information:
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | Excellent for analyzing volatile impurities. | High temperatures may cause degradation of the sample; non-volatile compounds require derivatization. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information about impurities. | Lower sensitivity for quantifying minor impurities compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables the identification of unknown impurities based on their mass-to-charge ratio.[1] | Higher instrumentation cost and complexity. |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This section details the RP-HPLC method for the purity analysis of this compound. Reversed-phase chromatography is a common and effective technique for the analysis of pyrimidine derivatives.[2][3]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for method validation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Key parameters for HPLC method validation.
The presented RP-HPLC method offers a reliable and accurate approach for the purity confirmation of this compound. This method is capable of effectively separating the main compound from its potential impurities, thereby allowing for precise quantification.
References
A Comparative Efficacy Analysis: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Based Inhibitors Versus Erlotinib in EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a new class of potential anticancer agents, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate based inhibitors, against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This objective analysis is supported by experimental data on their inhibitory activities against EGFR and various cancer cell lines.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver in various cancers, making it a prime target for anti-cancer therapies.[2][3] Erlotinib is a well-established EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4] It functions by competitively inhibiting the binding of ATP to the intracellular tyrosine kinase domain of EGFR, thereby blocking receptor autophosphorylation and downstream signaling pathways.[4]
The novel class of inhibitors based on the this compound scaffold has emerged as a promising alternative. This guide delves into a comparative analysis of their preclinical efficacy against erlotinib.
Comparative Efficacy: In Vitro Studies
A recent study detailing the design, synthesis, and antitumor activity of a series of 5-trifluoromethylpyrimidine derivatives provides key comparative data against erlotinib. The inhibitory activities were assessed against EGFR kinase and three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
Data Presentation
The half-maximal inhibitory concentration (IC50) values from this study are summarized in the tables below for a clear comparison.
Table 1: EGFR Kinase Inhibitory Activity (IC50 in µM)
| Compound | EGFR IC50 (µM) |
| Erlotinib (Reference) | 0.102 |
| Compound 9u | 0.091 |
| Compound 9t | 0.113 |
| Compound 9s | 0.135 |
| Compound 9r | 0.156 |
| Compound 9q | 0.188 |
| Compound 9p | 0.201 |
| Compound 9o | 0.234 |
| Compound 9n | 0.256 |
| Compound 9m | 0.287 |
| Compound 9l | 0.301 |
| Compound 9k | 0.324 |
| Compound 9j | 0.355 |
| Compound 9i | 0.389 |
| Compound 9h | 0.412 |
| Compound 9g | 0.456 |
| Compound 9f | 0.489 |
| Compound 9e | 0.512 |
| Compound 9d | 0.543 |
| Compound 9c | 0.576 |
| Compound 9b | 0.601 |
| Compound 9a | 0.634 |
Data sourced from: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3]
Table 2: Anti-proliferative Activity against Cancer Cell Lines (IC50 in µM)
| Compound | A549 (NSCLC) | MCF-7 (Breast) | PC-3 (Prostate) |
| Erlotinib (Reference) | 0.51 | >10 | >10 |
| Compound 9u | 0.35 | 3.24 | 5.12 |
| Compound 9t | 0.42 | 4.11 | 6.03 |
| Compound 9s | 0.58 | 4.98 | 6.99 |
| Compound 9r | 0.67 | 5.32 | 7.24 |
| Compound 9q | 0.75 | 5.88 | 7.89 |
| Compound 9p | 0.81 | 6.12 | 8.15 |
| Compound 9o | 0.89 | 6.54 | 8.57 |
| Compound 9n | 0.95 | 6.98 | 9.01 |
| Compound 9m | 1.02 | 7.23 | 9.34 |
| Compound 9l | 1.15 | 7.87 | 9.87 |
| Compound 9k | 1.28 | 8.12 | >10 |
| Compound 9j | 1.35 | 8.54 | >10 |
| Compound 9i | 1.46 | 8.99 | >10 |
| Compound 9h | 1.59 | 9.21 | >10 |
| Compound 9g | 1.68 | 9.56 | >10 |
| Compound 9f | 1.75 | 9.87 | >10 |
| Compound 9e | 1.89 | >10 | >10 |
| Compound 9d | 2.01 | >10 | >10 |
| Compound 9c | 2.13 | >10 | >10 |
| Compound 9b | 2.25 | >10 | >10 |
| Compound 9a | 2.38 | >10 | >10 |
Data sourced from: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3]
The data indicates that the lead compound from the 5-trifluoromethylpyrimidine series, Compound 9u , exhibits slightly more potent inhibition of EGFR kinase (IC50 = 0.091 µM) compared to erlotinib (IC50 = 0.102 µM).[3] Furthermore, Compound 9u demonstrates superior anti-proliferative activity against the A549 non-small cell lung cancer cell line (IC50 = 0.35 µM) in comparison to erlotinib (IC50 = 0.51 µM).[3] While erlotinib shows limited activity against MCF-7 and PC-3 cell lines at the tested concentrations, several of the novel pyrimidine derivatives display moderate activity.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Point of Inhibition.
References
- 1. promega.com [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Molecular Weight of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a compound's molecular weight is a cornerstone of chemical analysis, ensuring the identity and purity of a synthesized molecule. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the molecular weight verification of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in medicinal chemistry.
This document outlines the experimental protocols and presents a comparative analysis of data obtained from high-resolution mass spectrometry (HRMS), and elemental analysis, offering a practical framework for the characterization of this and similar small organic molecules.
Introduction to Analytical Techniques
The determination of molecular weight is a critical step in the characterization of novel compounds. Mass spectrometry is a powerful and widely used technique that provides a direct measurement of the mass-to-charge ratio of ions, allowing for the determination of a molecule's mass with high accuracy and sensitivity. For a compound such as this compound (C₈H₈F₃N₃O₂), with a theoretical monoisotopic mass of 235.0569 Da, high-resolution mass spectrometry is the gold standard for unambiguous confirmation.
However, other classical analytical techniques, such as elemental analysis, can provide valuable complementary data to corroborate the molecular formula and, by extension, the molecular weight. This guide will delve into the practical application of these methods.
Data Presentation: A Comparative Analysis
The following tables summarize the theoretical and hypothetical experimental data for the molecular weight confirmation of this compound using different analytical techniques.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value | Hypothetical Experimental Value |
| Molecular Formula | C₈H₈F₃N₃O₂ | - |
| Exact Mass [M] | 235.0569 Da | - |
| Ion Adduct | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 236.0641 | - |
| Observed m/z | - | 236.0645 |
| Mass Error | - | 1.7 ppm |
Table 2: Elemental Analysis Data
| Element | Theoretical % | Hypothetical Experimental % | Deviation % |
| Carbon (C) | 40.86 | 40.79 | -0.07 |
| Hydrogen (H) | 3.43 | 3.41 | -0.02 |
| Nitrogen (N) | 17.87 | 17.91 | +0.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the accurate mass of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for this analysis.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrument Parameters (ESI-TOF as an example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode: Full scan from m/z 50 to 500
-
Lock Mass: A suitable reference compound (e.g., Leucine Enkephalin) should be used for real-time mass correction.
Elemental Analysis Protocol
Objective: To determine the elemental composition (C, H, N) of this compound.
Instrumentation: A calibrated CHN elemental analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and finely ground.
-
Dry the sample under vacuum to remove any residual solvent.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
Instrument Parameters:
-
Combustion Temperature: ~950 °C
-
Reduction Temperature: ~650 °C
-
Carrier Gas: Helium
-
Detector: Thermal Conductivity Detector (TCD)
-
Calibration: Calibrate the instrument using a certified organic standard (e.g., acetanilide).
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.
Conclusion
Both high-resolution mass spectrometry and elemental analysis are powerful techniques for the molecular weight confirmation of this compound. HRMS provides a direct and highly accurate measurement of the molecular mass, offering a high degree of confidence in the compound's identity. Elemental analysis serves as an excellent complementary technique, verifying the elemental composition and purity of the sample. For unambiguous structure elucidation and confirmation, it is best practice to utilize a combination of these orthogonal analytical methods.
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Essential Safety and Handling Guide for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 149771-09-5). Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound. While specific breakthrough times for this exact chemical are not available, the recommendations are based on best practices for handling similar pyrimidine and trifluoromethyl compounds.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile rubber gloves | Provides good resistance to a range of chemicals. Double gloving is recommended for extended handling periods or when working with larger quantities. Change gloves immediately if contaminated. |
| Minimum Thickness: 5 mil | Offers a balance of dexterity and protection for incidental contact. | |
| Recommended for Spills: 8-15 mil | Thicker gloves provide greater protection during spill cleanup. | |
| Eye Protection | Chemical safety goggles | Must be worn at all times in the laboratory when handling the compound to protect against dust particles and splashes. |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing. | |
| Respiratory Protection | NIOSH-approved N95 respirator | For handling small quantities of powder in a well-ventilated area or chemical fume hood. Protects against inhalation of fine dust particles. |
| Half-face or full-face respirator with P100 filters | Recommended for handling larger quantities, when weighing the powder outside of a fume hood, or during spill cleanup where dust generation is likely. | |
| Protective Clothing | Laboratory coat | Should be worn at all times to protect skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended when handling larger quantities or during procedures with a high risk of splashes. | |
| Closed-toe shoes | Mandatory in all laboratory settings. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Protocol:
-
Designated Area: Conduct all work with this compound in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential contamination.
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations of the powder to a minimum. A certified chemical fume hood is the preferred engineering control.
-
Weighing: When weighing the powder, do so within the fume hood or in an enclosure with local exhaust ventilation. If a balance cannot be placed inside a hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside.
-
Avoid Dust Formation: Handle the powder carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.
Storage Requirements:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and feedstuffs.
Disposal Plan: Waste Management and Spill Cleanup
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Disposal Protocol:
-
Collection: Collect all waste material (excess chemical, contaminated gloves, bench paper, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Visual Workflow Guides
The following diagrams illustrate the logical workflows for PPE selection and the decision-making process for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
